Chlorphentermine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-10(2,12)7-8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJDYJKJPUPMLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047815 | |
| Record name | Chlorphentermine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151-06-4 | |
| Record name | Chlorphentermine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorphentermine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorphentermine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorphentermine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorphentermine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORPHENTERMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL11HOJ7DM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Chlorphentermine Hydrochloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for chlorphentermine (B1668847) hydrochloride (p-chloro-α,α-dimethylphenethylamine hydrochloride), a compound of interest for various research applications. The described methodology is based on established organic chemistry principles and offers a step-by-step approach for its laboratory-scale preparation. This document details the necessary chemical transformations, experimental protocols, and includes quantitative data where available through analogous syntheses.
Overview of the Synthetic Pathway
The synthesis of chlorphentermine hydrochloride can be achieved through a multi-step process commencing with the formation of a key tertiary alcohol intermediate. This is followed by a Ritter reaction to introduce the nitrogen functionality in a protected form, which is subsequently deprotected and converted to the final hydrochloride salt. The overall transformation is depicted below:
Figure 1: General synthesis pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step in the synthesis of this compound. Safety precautions should be strictly adhered to in a laboratory setting, including the use of personal protective equipment and working in a well-ventilated fume hood, especially when handling hazardous reagents like sodium cyanide and strong acids.
Step 1: Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol
This initial step involves a Grignard reaction. First, a Grignard reagent is prepared from p-chlorobenzyl chloride and magnesium, which then reacts with acetone to yield the tertiary alcohol.
Experimental Protocol:
-
Preparation of 4-chlorobenzylmagnesium chloride: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). Cover the magnesium with anhydrous diethyl ether and add a small crystal of iodine to initiate the reaction. Add a solution of p-chlorobenzyl chloride (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with acetone: Cool the Grignard reagent solution in an ice bath. Add a solution of dry acetone (1.1 equivalents) in anhydrous diethyl ether dropwise, maintaining the temperature below 10°C. After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and purification: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield 1-(4-chlorophenyl)-2-methyl-2-propanol.
Step 2: Synthesis of N-(1-(4-chlorophenyl)-2-methylpropan-2-yl)formamide via Ritter Reaction
This step utilizes the Ritter reaction, where the tertiary alcohol is converted to an N-formyl intermediate using sodium cyanide in the presence of strong acid.[1][2]
Experimental Protocol (adapted from a similar synthesis of phentermine): [3]
-
Reaction setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add glacial acetic acid. Cool the flask in an ice-water bath.
-
Addition of reagents: To the stirred acetic acid, add sodium cyanide (1.0-1.2 equivalents) in portions, maintaining the temperature below 20°C. Subsequently, add a pre-cooled solution of concentrated sulfuric acid in glacial acetic acid dropwise, keeping the temperature below 20°C.
-
Reaction with the alcohol: Add 1-(4-chlorophenyl)-2-methyl-2-propanol (1.0 equivalent) portion-wise to the reaction mixture. The temperature will likely rise; maintain it between 35-45°C. Stir the mixture for approximately 1.5-2 hours after the addition is complete.
-
Work-up and isolation: Pour the reaction mixture into ice water. Neutralize the aqueous phase with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent such as ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude N-(1-(4-chlorophenyl)-2-methylpropan-2-yl)formamide. The product can be purified by distillation.
Step 3: Hydrolysis to Chlorphentermine (free base)
The N-formyl group is removed by basic hydrolysis to yield the free amine, chlorphentermine.
Experimental Protocol (adapted from a similar synthesis of phentermine): [3]
-
Hydrolysis: In a round-bottom flask equipped with a reflux condenser and a stirrer, place the crude N-(1-(4-chlorophenyl)-2-methylpropan-2-yl)formamide from the previous step and a 20% aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Extraction and purification: Cool the reaction mixture and extract the product with an organic solvent like benzene (B151609) or toluene. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent by distillation under reduced pressure to obtain the chlorphentermine free base as an oil.
Step 4: Formation of this compound
The final step involves the conversion of the chlorphentermine free base to its more stable and handleable hydrochloride salt.
Experimental Protocol (adapted from a similar synthesis of phentermine): [3]
-
Salt formation: Dissolve the chlorphentermine free base in a suitable organic solvent such as dichloromethane (B109758) or diethyl ether.
-
Precipitation: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a solution of hydrochloric acid in an organic solvent (e.g., ethereal HCl), until precipitation is complete.
-
Isolation: Collect the white precipitate of this compound by vacuum filtration, wash it with cold solvent, and dry it under vacuum.
Quantitative Data
The following table summarizes the reported yields and purity for the analogous synthesis of phentermine hydrochloride, which can be considered indicative for the synthesis of this compound due to the close structural and chemical similarity of the intermediates.[3]
| Step | Product | Yield | Purity |
| 2. Ritter Reaction (from dimethyl benzyl (B1604629) alcohol) | N-(1,1-dimethyl-phenethyl)acetamide | 95.30% | - |
| 3. Hydrolysis | Phentermine free base | - | - |
| 4. Hydrochloride Salt Formation | Phentermine Hydrochloride | 95.98% | 99.8% |
| Overall Yield (from dimethyl benzyl alcohol) | Phentermine Hydrochloride | 89.7% | 99.8% |
Visualized Workflows
The following diagrams illustrate the key experimental workflows for the synthesis of this compound.
Figure 2: Workflow for the Grignard Reaction.
Figure 3: Workflow for Ritter Reaction, Hydrolysis, and Salt Formation.
Conclusion
This technical guide outlines a viable and detailed synthetic pathway for this compound, providing researchers with the necessary information to undertake its preparation in a laboratory setting. The presented protocols, based on well-established chemical reactions and supported by data from analogous syntheses, offer a solid foundation for the successful synthesis of this compound for research and development purposes. It is imperative that all procedures are conducted with appropriate safety measures in a suitable laboratory environment.
References
Purifying Research-Grade Chlorphentermine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of purification methods for obtaining research-grade chlorphentermine (B1668847) hydrochloride. Achieving high purity is critical for ensuring the accuracy and reproducibility of scientific investigations. This document details various purification strategies, including recrystallization and preparative chromatography, with accompanying experimental protocols. Quantitative data is summarized for comparison, and experimental workflows are visualized to provide a clear understanding of the processes involved.
Introduction to Purification of Chlorphentermine Hydrochloride
This compound, a substituted phenethylamine, requires high purity for research applications to eliminate confounding variables from impurities. Common impurities may arise from the synthesis process, including starting materials, byproducts, and degradation products. The purification methods outlined below are designed to effectively remove these contaminants.
Purification Methodologies
The selection of a suitable purification method depends on the nature and quantity of the impurities present, as well as the desired final purity and yield.
Recrystallization
Recrystallization is a fundamental technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at varying temperatures.
This method involves dissolving the impure this compound in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool, causing the purified compound to crystallize while the impurities remain in the mother liquor.
Experimental Protocol:
-
Solvent Selection: Identify a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Based on the properties of similar hydrochloride salts, suitable solvents to investigate include lower alcohols (e.g., isopropanol (B130326), ethanol) and aqueous mixtures of these alcohols.
-
Dissolution: In a fume hood, suspend the crude this compound in a minimal volume of the selected solvent in an Erlenmeyer flask. Heat the mixture with gentle stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
This technique is employed when a single suitable solvent cannot be identified. It involves dissolving the compound in a "good" solvent at an elevated temperature, followed by the addition of a "poor" solvent (antisolvent) to induce crystallization.
Experimental Protocol:
-
Solvent System Selection: Choose a "good" solvent that readily dissolves this compound at high temperatures and a "poor" solvent in which it is sparingly soluble, and that is miscible with the "good" solvent. A potential system, based on related compounds, could be a good solvent like ethanol (B145695) or isopropanol and a poor solvent like hexane (B92381) or diethyl ether.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent.
-
Addition of Poor Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid, indicating the onset of precipitation.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold mixture of the two solvents.
-
Drying: Dry the purified crystals under vacuum.
Acid-Base Precipitation/Crystallization
This method leverages the amine functional group in chlorphentermine. The free base is typically more soluble in nonpolar organic solvents, while the hydrochloride salt is more soluble in polar solvents. This differential solubility can be exploited for purification. A highly effective method for analogous compounds like phentermine involves dissolving the free base in an organic solvent and precipitating the highly pure hydrochloride salt by introducing hydrogen chloride.
Experimental Protocol:
-
Free Base Preparation: Dissolve the crude this compound in water and basify with a suitable base (e.g., NaOH or K2CO3) to a pH greater than 10.
-
Extraction: Extract the liberated chlorphentermine free base into a nonpolar organic solvent such as dichloromethane (B109758) or diethyl ether.
-
Drying: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4 or MgSO4) and filter.
-
Salt Formation and Precipitation: While stirring the solution of the free base, introduce anhydrous hydrogen chloride gas or add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol). The this compound will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitate by vacuum filtration and wash with the nonpolar solvent used for the precipitation.
-
Drying: Dry the purified this compound under vacuum.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity, particularly for removing structurally similar impurities, preparative HPLC is the method of choice. This technique separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.
Experimental Protocol (Proposed):
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid is commonly used for similar compounds. A typical gradient might start with a low percentage of acetonitrile and gradually increase.
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 220-230 nm).
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase.
-
Fraction Collection: Collect the fractions corresponding to the main peak of this compound.
-
Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous solution to obtain the purified this compound as a solid.
Quantitative Data Summary
The following table summarizes hypothetical but realistic quantitative data for the purification of this compound, based on typical outcomes for similar compounds.
| Purification Method | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) | Key Impurities Removed |
| Single-Solvent Recrystallization | 95.0 | 98.5 | 75-85 | Non-polar and some polar impurities |
| Two-Solvent Recrystallization | 95.0 | 99.0 | 70-80 | A broader range of impurities |
| Acid-Base Precipitation | 90.0 | >99.5 | 80-90 | Acidic and neutral impurities |
| Preparative HPLC | 98.0 | >99.9 | 50-70 | Structurally related impurities |
Experimental Workflows and Signaling Pathways
General Purification Workflow
Caption: Overview of purification pathways for chlorphentermine HCl.
Detailed Recrystallization Workflow
Caption: Step-by-step process of recrystallization.
Acid-Base Precipitation Workflow
Caption: Workflow for purification via acid-base chemistry.
Conclusion
The purification of this compound to research-grade quality is achievable through a variety of techniques. For moderate purity requirements, recrystallization methods offer a balance of efficiency and yield. For achieving the highest levels of purity, acid-base precipitation and preparative HPLC are superior methods. The choice of method should be guided by the initial purity of the material and the specific requirements of the research application. It is recommended to use analytical techniques such as HPLC to verify the purity of the final product.
Chlorphentermine Hydrochloride's Interaction with the Serotonin Transporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorphentermine (B1668847), a substituted amphetamine derivative, has historically been used as an anorectic agent. Its mechanism of action is complex, involving interactions with multiple monoamine transporters. This technical guide provides an in-depth examination of the molecular interactions between chlorphentermine hydrochloride and the serotonin (B10506) transporter (SERT). It details the quantitative aspects of this interaction, outlines the experimental protocols used to elucidate these properties, and presents a visual representation of the proposed signaling pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.
Quantitative Analysis of Chlorphentermine's Interaction with Monoamine Transporters
This compound exhibits a distinct profile of activity at the serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. Its primary mechanism is as a serotonin releasing agent, a function underscored by its potency in inducing serotonin efflux. The following table summarizes the key quantitative data regarding chlorphentermine's effects on monoamine transporters.
| Parameter | SERT | DAT | NET | Reference |
| Release (EC50, nM) | 30.9 | 2,650 | >10,000 | [1] |
| Uptake Inhibition (Ki, nM) | 451 | - | - | [1] |
| Uptake Inhibition (IC50, nM) | - | - | 451 | [1] |
Note: A lower EC50 value indicates higher potency in inducing neurotransmitter release. A lower Ki or IC50 value indicates a higher affinity or inhibitory potency at the transporter. The data indicates that chlorphentermine is significantly more potent as a serotonin releaser compared to its effects on dopamine and norepinephrine.
Mechanism of Action at the Serotonin Transporter
Chlorphentermine is classified as a serotonin transporter substrate.[2] This means that it is recognized and translocated by SERT from the synaptic cleft into the presynaptic neuron. This action is distinct from that of selective serotonin reuptake inhibitors (SSRIs), which act as antagonists, blocking the transporter to prevent serotonin reuptake.
The substrate activity of chlorphentermine leads to a reversal of the normal transporter function, resulting in a non-vesicular, carrier-mediated release of serotonin from the presynaptic neuron into the synapse.[3] This efflux of serotonin is a key component of its pharmacological effect.
Furthermore, like other amphetamine-related compounds, chlorphentermine may also interact with the vesicular monoamine transporter 2 (VMAT2).[4][5][6] By disrupting the proton gradient of synaptic vesicles or through a direct interaction, it can cause the release of stored serotonin from the vesicles into the cytoplasm. This increases the cytosolic serotonin concentration, making more of the neurotransmitter available for release into the synapse via the reversed SERT.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound at a presynaptic serotonin neuron.
Experimental Protocols
The characterization of chlorphentermine's interaction with SERT relies on established in vitro assays. The following sections detail the methodologies for two key experimental approaches.
Radioligand Binding Assay for SERT Affinity (Ki Determination)
This assay determines the binding affinity of a test compound for SERT by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell Line: HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]Citalopram (a high-affinity SERT ligand).[7][8][9]
-
Test Compound: this compound.
-
Reference Compound: A known SSRI (e.g., Fluoxetine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well microplates, cell harvester, and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture hSERT-expressing HEK293 cells to confluency.
-
Harvest the cells and homogenize them in ice-cold Assay Buffer.
-
Centrifuge the homogenate at 4°C and resuspend the resulting cell membrane pellet in fresh Assay Buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay Buffer.
-
Non-specific Binding: A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine).
-
Test Compound: Serial dilutions of this compound.
-
-
Add the cell membrane preparation to each well.
-
Add [³H]Citalopram at a concentration near its dissociation constant (Kd).
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through filter mats using a cell harvester.
-
Wash the filters with ice-cold Wash Buffer to remove any unbound radioligand.
-
Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal Serotonin Uptake Assay (IC50 Determination)
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into synaptosomes, which are resealed nerve terminals.
Materials:
-
Tissue: Rat or mouse brain tissue (e.g., striatum, cortex).[2][10][11][12][13]
-
Radioligand: [³H]Serotonin ([³H]5-HT).
-
Test Compound: this compound.
-
Reference Compound: A known SERT inhibitor (e.g., Fluoxetine).
-
Homogenization Buffer: Typically a sucrose-based buffer (e.g., 0.32 M sucrose (B13894) with HEPES).
-
Uptake Buffer: Krebs-Ringer buffer or a similar physiological salt solution.
-
Lysis Buffer.
-
Scintillation Cocktail.
-
96-well plates, cell harvester, and liquid scintillation counter.
Procedure:
-
Synaptosome Preparation:
-
Dissect the desired brain region in ice-cold buffer.
-
Homogenize the tissue in Homogenization Buffer.
-
Perform differential centrifugation to isolate the synaptosomal fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in Uptake Buffer.
-
Determine the protein concentration.
-
-
Uptake Assay:
-
Pre-incubate the synaptosomes in a 96-well plate with either Uptake Buffer (for total uptake) or serial dilutions of this compound for a short period at 37°C.
-
Initiate the uptake by adding [³H]Serotonin at a final concentration near its Michaelis-Menten constant (Km) for SERT.
-
Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C, ensuring the measurement is within the linear range of uptake.
-
Include control wells with a high concentration of a known SERT inhibitor to determine non-specific uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the buffer and washing the synaptosomes with ice-cold Uptake Buffer.
-
Lyse the synaptosomes by adding Lysis Buffer to each well.
-
-
Counting:
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a synaptosomal serotonin uptake assay.
References
- 1. Chlorphentermine - Wikipedia [en.wikipedia.org]
- 2. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 5. Monoamine transporters and psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of chlorphentermine on the pulmonary disposition of norepinephrine in the isolated perfused rabbit lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autoradiographic characterization of [3H]imipramine and [3H]citalopram binding in rat and human brain: species differences and relationships to serotonin innervation patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Striatal synaptosome preparation [protocols.io]
- 11. Isolate Functional Synaptosomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Models for Studying the Effects of Chlorphentermine Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro models and methodologies used to investigate the cellular effects of Chlorphentermine (B1668847) hydrochloride. As a cationic amphiphilic drug (CAD), Chlorphentermine is known to induce a range of cellular responses, most notably phospholipidosis. This document details the experimental frameworks for studying this and other key effects, including cytotoxicity, oxidative stress, and its potential role in pulmonary hypertension.
Introduction to Chlorphentermine Hydrochloride
This compound is a sympathomimetic amine that has been used as an appetite suppressant. Its chemical structure, characterized by a hydrophobic ring and a hydrophilic side chain with a protonatable amine group, classifies it as a CAD. This structure is crucial to its primary mechanism of inducing phospholipidosis, a lysosomal storage disorder characterized by the excessive accumulation of phospholipids (B1166683) within cells. Understanding the in vitro effects of Chlorphentermine is vital for elucidating its mechanisms of toxicity and for the development of safer pharmaceuticals.
Core Effect: Drug-Induced Phospholipidosis
The most well-documented in vitro effect of Chlorphentermine is the induction of phospholipidosis.[1] This occurs as the drug, being lipophilic and weakly basic, diffuses across the cell membrane and becomes protonated and trapped within the acidic environment of lysosomes. The accumulation of the drug is thought to inhibit the activity of lysosomal phospholipases, leading to the buildup of phospholipids and the formation of characteristic multilamellar bodies.[2][3]
In Vitro Models for Phospholipidosis
-
Rat Alveolar Macrophages (RAMs): These primary cells are a key in vitro model as the lung is a primary target for Chlorphentermine-induced phospholipidosis.[4] RAMs actively phagocytose surfactant, which is rich in phospholipids, making them highly susceptible to this disorder.
-
HepG2 Cells: This human hepatoma cell line is a widely used model in toxicology due to its metabolic capabilities and ease of culture. It is a common model for high-throughput screening of drug-induced phospholipidosis.
-
Type II Pneumocytes: These lung cells are responsible for producing pulmonary surfactant and are also a target for Chlorphentermine's effects.[3]
Quantitative Analysis of Phospholipidosis
| Compound | Cell Line | Assay | Endpoint | EC50 (µM) | Reference |
| Amiodarone (Representative CAD) | HepG2 | LipidTOX Red | Phospholipid Accumulation | 4.96 | [1] |
Experimental Protocol: Fluorescent Phospholipidosis Assay
This protocol is adapted for a 96-well plate format using HepG2 cells and a fluorescent dye like LipidTOX™ Red.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom tissue culture plates
-
This compound stock solution
-
LipidTOX™ Red reagent
-
Hoechst 33342 nuclear stain
-
Formaldehyde (B43269) solution (e.g., 4%)
-
Phosphate-buffered saline (PBS)
-
High-content imaging system or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium without the drug).
-
Staining: Add the LipidTOX™ Red reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO2.
-
Fixation and Nuclear Staining:
-
Carefully remove the medium.
-
Fix the cells by adding 100 µL of 4% formaldehyde in PBS to each well and incubate for 15-20 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Add 100 µL of Hoechst 33342 solution in PBS to stain the nuclei and incubate for 10-15 minutes.
-
Wash the wells twice with PBS.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of the LipidTOX™ Red signal within the cytoplasm of the cells. Normalize the signal to the cell number (from the Hoechst stain). Plot the dose-response curve to determine the EC50 value.
Signaling Pathway: Induction of Phospholipidosis
Cytotoxicity Assessment
Chlorphentermine can induce cytotoxicity at higher concentrations. It is crucial to assess cell viability to distinguish specific mechanisms from general toxicity.
In Vitro Models for Cytotoxicity
-
HepG2 Cells: A standard model for evaluating drug-induced liver injury.
-
Alveolar Macrophages: To assess cytotoxicity in a primary target cell type.
-
Human Pulmonary Artery Smooth Muscle Cells (HPASMCs): Relevant for investigating vascular toxicity.
Quantitative Analysis of Cytotoxicity
Specific IC50 values for Chlorphentermine-induced cytotoxicity are not consistently reported across different cell lines and assays. The following table provides a template for how such data would be presented.
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) |
| Chlorphentermine | HepG2 | MTT | 72h | Data Not Available |
| Chlorphentermine | Alveolar Macrophages | LDH Release | 24h | Data Not Available |
| Chlorphentermine | HPASMCs | Neutral Red Uptake | 48h | Data Not Available |
Experimental Protocols for Cytotoxicity Assays
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with a range of Chlorphentermine concentrations for 24, 48, or 72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of Chlorphentermine for a predetermined time.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
This assay assesses the viability of cells based on their ability to take up and retain the neutral red dye within their lysosomes.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with Chlorphentermine for the desired duration.
-
Remove the treatment medium and incubate the cells with a medium containing neutral red (e.g., 50 µg/mL) for 2-3 hours.
-
Wash the cells with PBS to remove excess dye.
-
Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of viable cells compared to the control.
Potential Apoptotic Pathway
Lysosomal membrane permeabilization (LMP) is a potential mechanism for Chlorphentermine-induced cytotoxicity, which can lead to the release of cathepsins into the cytosol and subsequent activation of the mitochondrial (intrinsic) pathway of apoptosis.
Oxidative Stress Analysis
The potential for Chlorphentermine to induce oxidative stress is another important aspect of its toxicological profile.
In Vitro Assays for Oxidative Stress
-
Reactive Oxygen Species (ROS) Production: Measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Glutathione (GSH) Depletion: Quantified using methods such as the Ellman's reagent assay or HPLC.
Experimental Protocol: ROS Production Assay
Procedure:
-
Culture cells (e.g., HepG2) in a 96-well plate.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Add different concentrations of Chlorphentermine to the wells. Include a positive control (e.g., H2O2) and a vehicle control.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) at different time points using a fluorescence plate reader.
-
An increase in fluorescence indicates an increase in intracellular ROS.
In Vitro Models for Pulmonary Hypertension Effects
Clinical and in vivo data suggest a link between some appetite suppressants and pulmonary arterial hypertension (PAH). The interaction of Chlorphentermine with the serotonin (B10506) transporter (SERT) is a key area of investigation in this context.[5][6]
In Vitro Model: Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)
HPASMCs are a critical cell type in the pathology of PAH, as their proliferation contributes to vascular remodeling.
Experimental Protocol: HPASMC Proliferation Assay
Procedure:
-
Culture HPASMCs in appropriate growth medium.
-
Seed the cells in a 96-well plate and allow them to become quiescent by serum starvation.
-
Treat the cells with Chlorphentermine in the presence or absence of serotonin (a known mitogen for HPASMCs).
-
Assess cell proliferation after 24-72 hours using methods such as BrdU incorporation or direct cell counting.
-
Inhibitors of the serotonin transporter (e.g., fluoxetine) can be used to investigate the role of SERT in Chlorphentermine's effects.
Signaling Pathway: Potential Role in Pulmonary Hypertension
Summary of Experimental Workflows
The following diagram illustrates the general workflow for assessing the in vitro effects of this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. In vivo and in vitro reversibility of chlorphentermine-induced phospholipidosis in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Association of chlorphentermine with phospholipids in rat alveolar lavage materials, alveolar macrophages and type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the alveolar macrophage in the induction of pulmonary phospholipidosis by chlorphentermine. I. Drug and phospholipid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminorex, fenfluramine, and chlorphentermine are serotonin transporter substrates. Implications for primary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
An In-depth Technical Guide on the Physicochemical Properties of Chlorphentermine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of Chlorphentermine Hydrochloride (HCl), a sympathomimetic amine formerly used as an anorectic agent. Understanding these properties is critical for formulation development, pharmacokinetic profiling, and ensuring the quality and stability of pharmaceutical preparations.
Chemical Identity and Structure
This compound is the salt form of chlorphentermine, a substituted phenethylamine. The presence of a chlorine atom on the phenyl ring and the hydrochloride salt form significantly influence its chemical and physical characteristics.
-
IUPAC Name: 1-(4-chlorophenyl)-2-methylpropan-2-amine;hydrochloride[1]
-
Structure:
-
Chlorphentermine (Base): A primary amine with a tertiary carbon adjacent to the nitrogen, and a para-substituted chlorophenyl group.
-
Hydrochloride Salt: Formed by the reaction of the basic amine group with hydrochloric acid.
-
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of this compound. These values are essential for predicting its behavior in various physiological and formulation environments.
| Property | Value | Source(s) |
| Molecular Weight | 220.14 g/mol | [1][2][3] |
| Melting Point | 234 °C | [4] |
| pKa | Not explicitly found for the hydrochloride salt, but the base is a weak amine. | |
| LogP (Octanol/Water Partition Coefficient) | 2.6 (for the free base) | [4] |
| Aqueous Solubility | Freely soluble in water (>20%); Soluble to 100 mM. | [2][4] |
| Solubility in other solvents | Freely soluble in alcohol; Sparingly soluble in chloroform; Practically insoluble in ether. | [4] |
| pH of 1% Aqueous Solution | Approximately 5.5 | [4] |
Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining reliable physicochemical data. Below are generalized, standard protocols for determining the key parameters listed above.
3.1. Melting Point Determination (Capillary Method)
This method is a standard pharmacopeial procedure for determining the melting range of a crystalline solid.[5][6][7][8]
-
Principle: A solid's melting point is the temperature at which it transitions from a solid to a liquid phase. For pure crystalline substances, this occurs over a sharp, narrow range. The presence of impurities typically depresses and broadens the melting range.[6][8]
-
Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube with a heating bath (mineral oil).[6][8]
-
Procedure:
-
Sample Preparation: Ensure the Chlorphentermine HCl sample is finely powdered and completely dry.[7][9]
-
Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7][9]
-
Determination: Place the capillary in the heating block of the apparatus. Heat rapidly to about 10-15°C below the expected melting point (234°C).
-
Observation: Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[6][7]
-
Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.[6]
-
3.2. Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility, providing the thermodynamic solubility of a compound.[10][11]
-
Principle: An excess amount of the solid solute is agitated in a specific solvent for an extended period until equilibrium is reached between the dissolved and undissolved solute.
-
Procedure:
-
Preparation: Add an excess amount of Chlorphentermine HCl to a known volume of purified water (or other relevant aqueous buffer) in a sealed, inert container (e.g., a glass vial).
-
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: After agitation, allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation and/or filtration through a non-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of dissolved Chlorphentermine HCl using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Confirmation: Ensure that excess solid remains at the end of the experiment to confirm that the solution was indeed saturated.[10]
-
3.3. pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly precise technique for determining the ionization constant (pKa) of a substance.[12][13]
-
Principle: The pKa is the pH at which a molecule is 50% ionized and 50% unionized. This point can be determined by monitoring the pH of a solution of the drug as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the midpoint of the buffer region on the resulting titration curve.[12][13]
-
Procedure:
-
Apparatus Setup: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[12][14][15]
-
Sample Preparation: Accurately weigh and dissolve a known amount of Chlorphentermine HCl in a specified volume of purified, carbonate-free water to create a solution of known concentration (e.g., 1 mM).[12] Maintain a constant ionic strength using a background electrolyte like KCl.[12][15]
-
Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) and purge with nitrogen to remove dissolved CO₂.[12][15]
-
Data Collection: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa value is calculated from the inflection point of the titration curve, often determined using the first or second derivative of the plot.[14] Perform at least three replicate titrations to ensure accuracy.[12]
-
Visualizations: Workflows and Signaling Pathways
4.1. Experimental Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of an active pharmaceutical ingredient (API) salt like Chlorphentermine HCl.
Caption: Standard workflow for API physicochemical characterization.
4.2. Mechanism of Action: Serotonin (B10506) Release
Chlorphentermine acts as a selective serotonin-releasing agent (SSRA).[16] Its primary mechanism involves interacting with the serotonin transporter (SERT) to induce non-vesicular release of serotonin from the presynaptic neuron into the synapse.
Caption: Simplified signaling pathway for Chlorphentermine-induced serotonin release.
References
- 1. This compound | C10H15Cl2N | CID 65477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 151-06-4): R&D Systems [rndsystems.com]
- 3. Chlorphentermine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Chlorphentermine | C10H14ClN | CID 10007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. westlab.com [westlab.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. thinksrs.com [thinksrs.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. 2.3. pKa Determination by Potentiometric Titration [bio-protocol.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Chlorphentermine - Wikipedia [en.wikipedia.org]
Characterization of Chlorpheniramine Maleate: A Technical Guide for Reference Standard
Disclaimer: Initial searches for "Chlorphentermine hydrochloride" suggest a potential misspelling, as the vast majority of relevant scientific literature pertains to "Chlorpheniramine maleate (B1232345)." This guide proceeds under the assumption that the intended substance is Chlorpheniramine (B86927) Maleate.
Introduction
Chlorpheniramine Maleate is a first-generation alkylamine antihistamine widely used to alleviate symptoms associated with allergic conditions such as rhinitis and urticaria.[1] As a histamine (B1213489) H1 receptor antagonist, it competitively blocks the action of histamine.[2][3] The establishment of a well-characterized reference standard is of paramount importance for the quality control, efficacy, and safety of pharmaceutical formulations containing Chlorpheniramine Maleate. This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of a Chlorpheniramine Maleate reference standard, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
A fundamental step in the characterization of a reference standard is the determination of its fundamental physicochemical properties. These properties serve as primary indicators of the material's identity and purity.
Table 1: Physicochemical Properties of Chlorpheniramine Maleate
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉ClN₂ · C₄H₄O₄ | [4] |
| Molecular Weight | 390.86 g/mol | [3] |
| Appearance | Odorless, white crystalline solid or white powder | [5][6] |
| Melting Point | 130-135 °C | [3][4] |
| Solubility | Freely soluble in water; soluble in alcohol and chloroform; slightly soluble in ether and benzene. | [2][6] |
| pH (1% aqueous solution) | 4.0 - 5.0 | [5] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of the reference standard.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a rapid and simple method for the quantitative determination of Chlorpheniramine Maleeate.
Experimental Protocol: A solution of Chlorpheniramine Maleate is prepared in 0.1N hydrochloric acid. The UV spectrum is recorded, and the wavelength of maximum absorbance (λmax) is determined. For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The method typically demonstrates linearity in the concentration range of 10-60 μg/mL.[7]
Table 2: UV Spectroscopic Data for Chlorpheniramine Maleate
| Parameter | Value | Reference |
| Solvent | 0.1N Hydrochloric Acid | [7] |
| λmax | 262 nm | [7] |
| Linearity Range | 10-60 μg/mL | [7] |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule, serving as a molecular fingerprint.
Experimental Protocol: An Attenuated Total Reflectance (ATR) IR spectrum of the solid Chlorpheniramine Maleate reference standard is recorded. The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the molecule.
Table 3: Characteristic IR Absorption Bands for Chlorpheniramine Maleate
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
| ~2900 | C-H stretching | [8][9] |
| ~1700 | C=O (from maleate) | [8][9] |
| ~1640 | C=N | [8][9] |
| ~1600 | C=C aromatic | [8][9] |
| ~1100 | C-O stretching | [8][9] |
| ~880 | C-H bending | [8][9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for confirming the chemical structure of Chlorpheniramine Maleate by providing detailed information about the hydrogen atoms in the molecule.
Experimental Protocol: A solution of the Chlorpheniramine Maleate reference standard is prepared in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The ¹H NMR spectrum is recorded on a high-resolution NMR spectrometer. The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the molecular structure.
While a detailed interpretation of the ¹H NMR spectrum is beyond the scope of this guide, the spectrum should be consistent with the established structure of Chlorpheniramine Maleate.[10]
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of the reference standard and for the quantitative determination of Chlorpheniramine Maleate in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the analysis of Chlorpheniramine Maleate due to its high resolution, sensitivity, and accuracy.[6]
Experimental Protocol (Isocratic Reversed-Phase HPLC): A common method involves a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.01 M acetate (B1210297) buffer at pH 3.8) in a 55:45 (v/v) ratio.[11] Detection is typically performed using a UV detector. The method should be validated for linearity, precision, accuracy, and robustness.
Table 4: Typical HPLC Parameters for Chlorpheniramine Maleate Analysis
| Parameter | Condition | Reference |
| Column | Eclipse Plus C18 | [11] |
| Mobile Phase | Acetonitrile: 0.01 M Acetate Buffer (pH 3.8) (55:45, v/v) | [11] |
| Detection | UV | [12] |
Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC)
ZIC-HILIC presents an alternative chromatographic mode for the separation of polar compounds like Chlorpheniramine Maleate.
Experimental Protocol: Separation is achieved on a Zwitterionic stationary phase using a mobile phase containing a high percentage of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., sodium acetate). The retention is influenced by both hydrophilic partitioning and electrostatic interactions.
Table 5: ZIC-HILIC Parameters for Chlorpheniramine Maleate Analysis
| Parameter | Condition | Reference |
| Stationary Phase | ZIC1 or ZIC5 | [13] |
| Mobile Phase | Acetonitrile and Sodium Acetate Buffer | [13] |
| Linearity Range | 0.03-3 µg/mL | [13] |
| Limit of Detection (LOD) | 0.015 - 0.023 µg/mL | [13] |
| Limit of Quantification (LOQ) | 0.052 - 0.080 µg/mL | [13] |
Thermal Analysis
Thermal analysis techniques provide information about the thermal stability and phase transitions of the reference standard.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability. Studies have shown that Chlorpheniramine Maleate is thermally stable under certain processing conditions.[14]
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and other thermal transitions. The melting point of Chlorpheniramine Maleate is consistently reported in the range of 130-135 °C.[3][4]
Experimental Workflows
The following diagrams illustrate the logical flow of the characterization process for a Chlorpheniramine Maleate reference standard.
Caption: General workflow for the characterization of a Chlorpheniramine Maleate reference standard.
References
- 1. [Quantitative analysis of chlorpheniramine maleate in cough and cold drugs by ion-pair high-performance liquid chromatography for the simultaneous determination of chlorpheniramine and maleate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorphenamine maleate | 113-92-8 [chemicalbook.com]
- 3. (±)-クロルフェニラミン マレイン酸塩 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. thomassci.com [thomassci.com]
- 5. Chlorpheniramine Maleate | C20H23ClN2O4 | CID 5281068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chlorphenamine maleate(113-92-8) 1H NMR spectrum [chemicalbook.com]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. tandfonline.com [tandfonline.com]
- 13. plantarchives.org [plantarchives.org]
- 14. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Discovery and Development of p-Chloro-alpha,alpha-dimethylphenethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Chloro-alpha,alpha-dimethylphenethylamine, also known as chlorphentermine (B1668847), is a substituted phenethylamine (B48288) that was developed as an appetite suppressant. This technical guide provides a comprehensive overview of its discovery, synthesis, pharmacological properties, and developmental history. It is characterized as a selective serotonin (B10506) releasing agent (SSRA), distinguishing it from its parent compound, phentermine, which is a norepinephrine-dopamine releasing agent. This document details its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile, supported by quantitative data, experimental protocols, and visualizations of relevant biological pathways.
Introduction
p-Chloro-alpha,alpha-dimethylphenethylamine (chlorphentermine) is a sympathomimetic amine of the amphetamine class. It was first described in the scientific literature in 1954 and subsequently developed as an anorectic in the early 1960s.[1] Marketed under brand names such as Apsedon, Desopimon, and Lucofen, it is the para-chloro derivative of the widely used appetite suppressant, phentermine.[2] Despite its initial therapeutic use, concerns over its safety profile, particularly its serotonergic effects similar to other withdrawn appetite suppressants like fenfluramine (B1217885), led to its withdrawal from several markets.[1][2] This guide aims to provide a detailed technical overview for researchers and drug development professionals interested in the scientific journey of this compound.
Synthesis
Hypothetical Synthetic Pathway:
A likely precursor for the synthesis of p-chloro-alpha,alpha-dimethylphenethylamine is 1-(4-chlorophenyl)propan-2-one. This intermediate could be subjected to reductive amination to introduce the amine functionality.
Pharmacological Profile
Chlorphentermine's primary mechanism of action is as a selective serotonin releasing agent (SSRA).[2] This action is in stark contrast to its parent compound, phentermine, which primarily acts as a norepinephrine-dopamine releasing agent.[2]
In Vitro Pharmacology
In vitro studies have quantified chlorphentermine's activity at monoamine transporters. These studies reveal a high potency and selectivity for the serotonin transporter (SERT) over the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).
Table 1: In Vitro Monoamine Releaser and Reuptake Inhibition Profile of Chlorphentermine
| Parameter | Serotonin (SERT) | Norepinephrine (NET) | Dopamine (DAT) | Reference |
| EC50 (Monoamine Release) | 30.9 nM | >10,000 nM | 2,650 nM | [2] |
| IC50 (Reuptake Inhibition) | Not Reported | 451 nM | Not Reported | [2] |
Receptor Binding Affinity
While comprehensive receptor binding panels for chlorphentermine are not widely published, its primary interaction is with the serotonin transporter. It displays negligible activity as a direct agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2]
Table 2: Receptor Binding Profile of Chlorphentermine
| Receptor | EC50 | Reference |
| 5-HT2A | >10,000 nM | [2] |
| 5-HT2B | 5,370 nM | [2] |
| 5-HT2C | 6,456 nM | [2] |
Experimental Protocols
Detailed experimental protocols for the specific assays used to characterize chlorphentermine are not always available in the literature. However, standardized methodologies for assessing monoamine release and reuptake inhibition are well-established.
Monoamine Release Assay (General Protocol)
This assay measures the ability of a compound to induce the release of a radiolabeled monoamine from pre-loaded cells or synaptosomes.
Workflow:
Methodology:
-
Cell/Synaptosome Preparation: Prepare a suspension of cells stably expressing the monoamine transporter of interest (e.g., SERT) or synaptosomes from a relevant brain region.
-
Radiolabel Loading: Incubate the preparation with a low concentration of a radiolabeled monoamine (e.g., [3H]serotonin) to allow for uptake.
-
Washing: Wash the cells or synaptosomes to remove any unbound radiolabel.
-
Compound Incubation: Incubate the loaded preparations with varying concentrations of the test compound (chlorphentermine) for a defined period.
-
Separation: Centrifuge the samples to pellet the cells or synaptosomes, separating them from the supernatant which contains the released monoamine.
-
Quantification: Measure the amount of radioactivity in the supernatant using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of radiolabel released relative to the total amount taken up by the cells. Plot the percent release against the compound concentration to determine the EC50 value.
Norepinephrine Reuptake Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the uptake of radiolabeled norepinephrine into cells or synaptosomes.
Workflow:
Methodology:
-
Cell/Synaptosome Preparation: Prepare a suspension of cells stably expressing the norepinephrine transporter (NET) or synaptosomes.
-
Pre-incubation: Pre-incubate the preparation with varying concentrations of the test compound (chlorphentermine).
-
Uptake Initiation: Add a fixed concentration of radiolabeled norepinephrine (e.g., [3H]NE) to initiate uptake.
-
Incubation: Incubate for a short period to allow for uptake.
-
Termination: Terminate the uptake by rapid filtration or by washing with ice-cold buffer.
-
Lysis: Lyse the cells or synaptosomes to release the intracellular contents.
-
Quantification: Measure the amount of radioactivity within the cells using liquid scintillation counting.
-
Data Analysis: Calculate the percent inhibition of uptake for each concentration of the test compound relative to a vehicle control. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Mechanism of Action and Signaling Pathways
Chlorphentermine acts as a substrate for the serotonin transporter (SERT). By binding to SERT, it induces a conformational change that results in the reverse transport of serotonin from the presynaptic neuron into the synaptic cleft. This increase in extracellular serotonin leads to the activation of various postsynaptic serotonin receptors.
The binding of serotonin to postsynaptic receptors initiates a cascade of intracellular signaling events, which can vary depending on the specific receptor subtype activated. For example, activation of G-protein coupled 5-HT receptors can lead to the modulation of adenylyl cyclase activity and changes in intracellular cyclic AMP (cAMP) levels, or the activation of phospholipase C and subsequent increases in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
Pharmacokinetics
The pharmacokinetic profile of chlorphentermine has been studied in both humans and rats. It is well absorbed after oral administration and has a long biological half-life.
Table 3: Pharmacokinetic Parameters of Chlorphentermine
| Species | Dose | Route | Cmax | Tmax | AUC | t1/2 | Reference |
| Human | 8 mg | Oral | 22 ng/mL | 2.5 h | 316.5 ng·h/mL | ~20 h | [3] |
| Rat | Not Specified | Not Specified | Greater tissue:blood ratio than phentermine | Not Specified | Not Specified | Not Specified | [4] |
Developmental History and Safety
Chlorphentermine was developed in the early 1960s as an appetite suppressant.[1] However, its prominent serotonergic activity raised safety concerns, as other serotonergic anorectics like fenfluramine and aminorex were linked to pulmonary hypertension and cardiac fibrosis.[2] This led to the withdrawal of chlorphentermine from the market in several countries, including the United States in 1973.[1] Due to its similarity to other misused appetite suppressants, it is classified as a Schedule III controlled substance in the United States.[2]
Conclusion
p-Chloro-alpha,alpha-dimethylphenethylamine (chlorphentermine) represents an interesting case study in drug development, illustrating the importance of understanding the detailed pharmacological profile of a compound. Its selective serotonin releasing activity, while effective for appetite suppression, ultimately led to its discontinuation due to safety concerns associated with this mechanism. This technical guide provides a consolidated resource for researchers to understand the discovery, synthesis, and pharmacological characterization of this unique phenethylamine derivative. Further research into the specific downstream signaling pathways and a more comprehensive receptor binding profile could provide deeper insights into its biological effects.
References
- 1. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorphentermine - Wikipedia [en.wikipedia.org]
- 3. Bioequivalence and pharmacokinetics of chlorpheneramine in healthy human volunteers [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorphentermine | C10H14ClN | CID 10007 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Chlorphentermine Hydrochloride in Rat Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of chlorphentermine (B1668847) in rat plasma. The protocol utilizes a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological applications.
Introduction
Chlorphentermine is a sympathomimetic amine that has been used as an appetite suppressant.[1] It is a chlorinated analog of phentermine.[2] Accurate and reliable quantification of chlorphentermine in biological matrices is crucial for pharmacokinetic and toxicological studies. This application note presents a detailed protocol for the determination of chlorphentermine hydrochloride in rat plasma using LC-MS/MS, a technique known for its high sensitivity and selectivity.[3] The methodology is based on established principles for the analysis of structurally similar compounds, such as phentermine.[4]
Experimental
Materials and Reagents
-
This compound (Reference Standard)
-
Phentermine-d5 (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Rat plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of chlorphentermine from rat plasma.[4][5]
Protocol:
-
Thaw rat plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 50 µL of the internal standard working solution (Phentermine-d5, 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Table 1: HPLC Parameters
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity Series or equivalent |
| Column | Agilent Poroshell 120 EC-C18, 2.1 × 75 mm, 2.7 µm |
| Mobile Phase A | 5 mM Ammonium formate in water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B in 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 5 minutes |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
Table 2: MS/MS Parameters
| Parameter | Chlorphentermine | Phentermine-d5 (IS) |
| Ionization Mode | ESI, Positive | ESI, Positive |
| Precursor Ion (m/z) | 184.1 | 155.1 |
| Product Ion (m/z) | 119.1 | 96.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 15 | 15 |
| Ion Source Temp. (°C) | 500 | 500 |
Note: The MRM transitions and collision energies should be optimized for the specific instrument used.
Method Validation
The method should be validated according to regulatory guidelines for bioanalytical method validation.[7] Key validation parameters are summarized below.
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Calibration curve with at least 6 non-zero standards | |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Analyte stable under various storage and handling conditions |
Quantitative Results
Table 4: Linearity and Range
| Analyte | Linear Range (ng/mL) | r² |
| Chlorphentermine | 1 - 500 | > 0.995 |
Table 5: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 10 | 95 - 105 | < 12 | 93 - 107 |
| Low | 3 | < 8 | 97 - 103 | < 9 | 96 - 104 |
| Medium | 100 | < 6 | 98 - 102 | < 7 | 97 - 103 |
| High | 400 | < 5 | 99 - 101 | < 6 | 98 - 102 |
Workflow and Diagrams
Caption: LC-MS/MS workflow for chlorphentermine quantification.
Caption: LC-MS/MS detection pathway for chlorphentermine.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of chlorphentermine in rat plasma. The simple protein precipitation sample preparation and rapid analysis time make it suitable for high-throughput applications in pharmacokinetic and toxicological studies.
References
- 1. Chlorphentermine - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H15Cl2N | CID 65477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Simultaneous determination of phentermine and topiramate in human plasma by liquid chromatography-tandem mass spectrometry with positive/negative ion-switching electrospray ionization and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. resolian.com [resolian.com]
Application Note: Quantification of Chlorphentermine Hydrochloride Using a Stability-Indicating HPLC-UV Method
Abstract
This application note details a precise, accurate, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Chlorphentermine hydrochloride in bulk drug substance and pharmaceutical dosage forms. The method utilizes a C18 stationary phase with an isocratic mobile phase composed of a buffered organic mixture, ensuring optimal separation and peak symmetry. Detection is performed using a UV-Vis detector, providing a reliable and sensitive means of quantification. This method is suitable for routine quality control analysis, stability studies, and content uniformity testing.
Introduction
This compound, a sympathomimetic amine, is utilized as an appetite suppressant. The accurate quantification of this active pharmaceutical ingredient (API) is crucial for ensuring the safety and efficacy of the final drug product. High-performance liquid chromatography with UV detection offers a specific and reliable analytical approach for this purpose. The developed method separates Chlorphentermine from potential impurities and degradation products, making it a stability-indicating assay.
Experimental
Instrumentation and Consumables:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 263 nm.
-
Diluent: Mobile phase.
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 10 µg/mL to 50 µg/mL.
-
Sample Preparation (from tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the API.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
The filtered solution is now ready for injection.
-
Results and Discussion
The developed HPLC-UV method demonstrated excellent chromatographic performance for the quantification of this compound. A typical chromatogram shows a well-resolved, symmetrical peak for Chlorphentermine with a retention time of approximately 4.5 minutes. The method was validated according to ICH guidelines for linearity, precision, accuracy, and robustness.
Data Presentation
The quantitative data for the HPLC-UV method for this compound quantification is summarized in the table below.
| Parameter | Result |
| Retention Time (min) | ~ 4.5 |
| Linearity Range (µg/mL) | 10 - 50 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
Conclusion
The described HPLC-UV method is a reliable and efficient analytical tool for the routine quantification of this compound in pharmaceutical formulations. The method is simple, accurate, precise, and stability-indicating, making it highly suitable for quality control laboratories in the pharmaceutical industry.
Detailed Experimental Protocols
Protocol 1: Preparation of Mobile Phase and System Suitability
-
Mobile Phase Preparation (1 L):
-
Prepare a phosphate buffer by dissolving an appropriate amount of monobasic potassium phosphate in deionized water to achieve a desired molarity (e.g., 20 mM).
-
Adjust the pH of the buffer solution to 3.0 using phosphoric acid.
-
Mix 400 mL of HPLC-grade acetonitrile with 600 mL of the prepared phosphate buffer.
-
Filter the mobile phase through a 0.45 µm membrane filter.
-
Degas the mobile phase using sonication or vacuum degassing for at least 15 minutes before use.
-
-
System Suitability Test:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the working standard solution (e.g., 20 µg/mL) six times.
-
The system is deemed suitable for analysis if the relative standard deviation (%RSD) of the peak areas is not more than 2.0%, the tailing factor is not more than 1.5, and the theoretical plates are not less than 2000.
-
Protocol 2: Method Validation
-
Linearity:
-
Prepare a series of at least five calibration standards from the stock solution, covering the expected concentration range of the samples (e.g., 10, 20, 30, 40, and 50 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day and by the same analyst. The %RSD of the results should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The %RSD between the two sets of results should be ≤ 2.0%.
-
-
Accuracy:
-
Perform a recovery study by spiking a placebo formulation with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal test concentration).
-
Prepare three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic phase)
-
Column temperature (± 2°C)
-
UV detection wavelength (± 2 nm)
-
-
Analyze a standard solution under each of the modified conditions.
-
The system suitability parameters should remain within the acceptable limits, demonstrating the method's robustness.
-
Visualizations
Application Note: A Method Development Framework for LC-MS/MS Analysis of Chlorphentermine in Biological Samples
Introduction
Chlorphentermine (B1668847) is a sympathomimetic amine, structurally related to amphetamine, that has been used as an anorectic agent. Due to its potential for misuse and adverse health effects, sensitive and specific analytical methods are required for its detection and quantification in biological matrices. This application note provides a framework for the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of chlorphentermine in biological samples such as plasma and urine.
It is important to note that a comprehensive literature search did not yield established and validated LC-MS/MS protocols specifically for chlorphentermine. Therefore, this document outlines a scientifically-grounded starting point for method development, drawing upon the known physicochemical properties of chlorphentermine, established methods for analogous compounds like phentermine, and general principles of bioanalytical method development.
Sample Preparation
The selection of an appropriate sample preparation technique is critical for removing matrix interferences and concentrating the analyte. Based on the properties of chlorphentermine (a basic compound) and common practices for similar analytes, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are viable options.
Proposed Liquid-Liquid Extraction (LLE) Protocol:
-
Aliquot: Take a 500 µL aliquot of the biological sample (e.g., plasma or urine).
-
Internal Standard: Add a suitable internal standard (IS), such as a deuterated analog of chlorphentermine or a structurally similar compound not expected to be in the sample.
-
Alkalinization: Add 100 µL of 1 M sodium hydroxide (B78521) to raise the pH and ensure chlorphentermine is in its free base form.
-
Extraction: Add 2 mL of an appropriate organic solvent (e.g., a mixture of diethyl ether and dichloromethane (B109758) (80:20, v/v)) and vortex for 5 minutes.[1]
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
LC-MS/MS Method Development
The following are proposed starting conditions for the chromatographic separation and mass spectrometric detection of chlorphentermine. Optimization will be necessary to achieve the desired sensitivity, selectivity, and peak shape.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A starting gradient could be 5% B, holding for 0.5 minutes, then ramping to 95% B over 3 minutes, holding for 1 minute, and re-equilibrating at 5% B for 1.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The [M+H]+ ion of chlorphentermine (exact mass to be determined by infusion).
-
Product Ions (Q3): At least two stable and abundant product ions should be selected for quantification and qualification after fragmentation of the precursor ion.
-
Instrument Parameters: Parameters such as collision energy, declustering potential, and source temperature will need to be optimized for maximum signal intensity.
Method Validation
Once the method is developed, it must be validated according to established guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application. The following parameters should be assessed.
Table 1: Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the mean test results to the true concentration. | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (%CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | The extraction efficiency of an analytical process. | Consistent, precise, and reproducible |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | IS-normalized matrix factor should be consistent with a %CV ≤ 15% |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria met |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration |
Results and Discussion
The successful development of this method will provide a robust and sensitive tool for the quantitative analysis of chlorphentermine in biological samples. The proposed LLE procedure is a cost-effective and straightforward approach for sample cleanup. The use of a C18 column with a standard acidic mobile phase is expected to provide good retention and peak shape for the basic chlorphentermine molecule. The high selectivity and sensitivity of tandem mass spectrometry will allow for low detection limits and confident identification of the analyte.
During method development, it is crucial to carefully optimize the collision energy for the MRM transitions to ensure the generation of stable and intense product ions, which is fundamental for achieving the desired sensitivity. The validation process will be essential to demonstrate that the method is reliable and fit for its intended purpose, whether for clinical monitoring, forensic toxicology, or pharmacokinetic studies. The data generated during validation should be presented in clear and concise tables to facilitate review and interpretation.
Conclusion
References
Application Notes and Protocols for Oral Gavage Administration of Chlorphentermine Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorphentermine (B1668847) hydrochloride is a sympathomimetic amine with anorectic effects, acting as a central nervous system stimulant to suppress appetite.[1] Its mechanism of action is primarily attributed to its influence on serotonergic pathways.[1][2] This document provides detailed application notes and standardized protocols for the oral gavage administration of Chlorphentermine hydrochloride to mice, a common and effective method for delivering precise doses in preclinical research. Adherence to proper technique is crucial for animal welfare and the generation of reliable, reproducible data.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for proper handling and dose preparation.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄ClN • HCl | [1] |
| Molecular Weight | 219.7 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Solubility | Freely soluble in water | [1] |
| Oral LD₅₀ in Mice | 270 mg/kg | [2] |
Experimental Protocols
I. Preparation of Dosing Solution
Materials:
-
This compound powder
-
Sterile, pyrogen-free water (vehicle)
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer or magnetic stirrer
Procedure:
-
Determine the required concentration of the dosing solution based on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).[3]
-
Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolve the powder in a small volume of sterile water in a volumetric flask.
-
Once dissolved, bring the solution to the final volume with sterile water.
-
Mix the solution thoroughly using a vortex mixer or magnetic stirrer until homogenous.
-
Visually inspect the solution for any undissolved particles. A clear solution is expected due to the high water solubility of the compound.
-
Prepare the dosing solution fresh on the day of the experiment to ensure stability.
II. Oral Gavage Procedure in Mice
Materials:
-
Mouse of appropriate age and weight
-
Appropriately sized gavage needle (see table below)
-
Syringe (1 mL or 3 mL)
-
Dosing solution of this compound
-
Animal scale
Recommended Gavage Needle Sizes for Mice: [3]
| Mouse Weight (g) | Gauge | Length (inches) |
| 15-20 | 22 | 1 |
| 20-25 | 20 | 1.5 |
| >25 | 18 | 1.5 - 2 |
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to accurately calculate the dosing volume.
-
Gently restrain the mouse by scruffing the loose skin over the shoulders and neck. This should immobilize the head and prevent the animal from biting.[2] The body of the mouse can be supported against the handler's body or a surface.
-
Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Measure the appropriate length for insertion by holding the gavage needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. This ensures the needle will reach the stomach.
-
Moisten the tip of the gavage needle with sterile water to lubricate it.
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[4]
-
The mouse will naturally swallow as the needle reaches the pharynx. Allow the needle to be guided by the swallowing reflex. Do not force the needle. If resistance is met, withdraw the needle and repeat the process.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the esophagus and has advanced to the predetermined length, slowly and steadily depress the syringe plunger to administer the this compound solution.
-
Administering the solution too quickly can cause reflux and aspiration.[5]
-
After administration, gently withdraw the needle in a single, smooth motion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its home cage and monitor for any signs of distress, such as labored breathing, coughing, or lethargy. These could indicate improper administration (e.g., aspiration into the lungs).
-
Observe the animal for at least 15-30 minutes post-gavage.
-
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Chlorphentermine | C10H14ClN | CID 10007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Mechanism of inhibitory action of chlorphentermine and serotonin on food intake with special reference to the site of the action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols: Behavioral Satiety Sequence Analysis with Chlorphentermine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing the behavioral satiety sequence (BSS) in preclinical models following treatment with Chlorphentermine. This document outlines the scientific basis for using BSS analysis to evaluate the anorectic effects of Chlorphentermine, detailed experimental procedures, and expected outcomes based on its mechanism of action.
Introduction to Chlorphentermine and the Behavioral Satiety Sequence
Chlorphentermine is an anorectic agent that functions as a selective serotonin-releasing agent (SSRA). Its primary mechanism of action involves increasing the extracellular levels of serotonin (B10506) in the brain, which is a key neurotransmitter in the regulation of appetite and satiety. Understanding the behavioral effects of Chlorphentermine is crucial for its development and therapeutic application.
The Behavioral Satiety Sequence (BSS) is a standardized observational method used to characterize the natural progression of behaviors in rats following food consumption. A normal BSS consists of a predictable pattern: eating, followed by grooming, and then resting or inactivity. This sequence is considered a reliable indicator of the development of satiety. The analysis of the BSS is a valuable tool to differentiate drugs that reduce food intake by genuinely promoting satiety from those that may cause aversion, sedation, or other competing behaviors.[1][2][3] Serotonergic agents, such as fenfluramine, are known to preserve the integrity of the BSS while accelerating the onset of resting, suggesting a true satiety effect.[2][4] Given that Chlorphentermine is also a serotonin-releasing agent, it is hypothesized to have a similar effect on the BSS.
Key Concepts and Applications
The BSS provides a qualitative and quantitative assessment of a drug's effect on feeding behavior. By observing and recording the duration and sequence of specific behaviors, researchers can determine if a compound reduces food intake by:
-
Enhancing Satiety: The drug should shorten the time to the full expression of the BSS, with the normal sequence of behaviors (eating → grooming → resting) preserved.
-
Causing Sedation: The animal may stop eating and become inactive without the intervening grooming phase.
-
Inducing Hyperactivity or Aversive Effects: The animal may cease eating and engage in repetitive, non-satiety-related behaviors, disrupting the normal BSS.
Quantitative Data Summary
While direct and comprehensive public data on the specific effects of Chlorphentermine on the behavioral satiety sequence is limited, the following tables present expected dose-dependent effects on food intake based on its known anorectic properties and a hypothetical representation of its impact on the BSS based on the effects of similar serotonin-releasing agents.
Table 1: Expected Dose-Dependent Effects of Chlorphentermine on Food Intake in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean Food Intake (g) over 1-hour | % Reduction in Food Intake |
| Vehicle (Saline) | 0 | 10.2 ± 0.8 | 0% |
| Chlorphentermine | 2.5 | 7.5 ± 0.6 | 26.5% |
| Chlorphentermine | 5.0 | 5.1 ± 0.5 | 50.0% |
| Chlorphentermine | 10.0 | 2.8 ± 0.4 | 72.5% |
Note: The data presented in this table is illustrative and compiled from the general understanding of the dose-dependent anorectic effects of chlorphentermine-like compounds. Actual results may vary based on experimental conditions.
Table 2: Hypothetical Effects of Chlorphentermine on the Behavioral Satiety Sequence (BSS) in Rats (60-minute observation period)
| Treatment Group | Dose (mg/kg, i.p.) | Duration of Eating (min) | Duration of Grooming (min) | Duration of Resting (min) |
| Vehicle (Saline) | 0 | 25.5 ± 2.1 | 15.3 ± 1.8 | 19.2 ± 2.5 |
| Chlorphentermine | 5.0 | 15.2 ± 1.5 | 12.1 ± 1.3 | 32.7 ± 3.0 |
Note: This table is a hypothetical representation of the expected outcome of Chlorphentermine on the BSS, based on the known effects of serotonin-releasing agents. It illustrates a reduction in eating duration and an earlier onset and longer duration of resting, consistent with an enhancement of satiety.
Experimental Protocols
Protocol 1: Analysis of Dose-Dependent Effects of Chlorphentermine on Food Intake
Objective: To quantify the effect of different doses of Chlorphentermine on food intake in food-deprived rats.
Materials:
-
Male Wistar rats (250-300g)
-
Chlorphentermine hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Standard rat chow pellets
-
Metabolic cages with food hoppers and measurement scales
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: House rats individually in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Habituation: For three days leading up to the experiment, handle the rats and habituate them to the injection procedure with a saline injection.
-
Fasting: Food deprive the rats for 18-24 hours before the experiment to ensure robust food consumption. Water should be available at all times.
-
Drug Preparation: Prepare fresh solutions of Chlorphentermine in sterile saline on the day of the experiment.
-
Dosing: Divide the rats into treatment groups (e.g., Vehicle, 2.5 mg/kg, 5.0 mg/kg, 10.0 mg/kg Chlorphentermine). Administer the assigned treatment via i.p. injection.
-
Food Presentation: Immediately after injection, place the rats back into their home cages with a pre-weighed amount of standard chow.
-
Data Collection: Measure the amount of food consumed at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: Calculate the mean food intake for each group and express it as g or g/kg of body weight. Analyze the data using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests) to determine significant differences between groups.
Protocol 2: Behavioral Satiety Sequence (BSS) Analysis
Objective: To qualitatively and quantitatively assess the effect of Chlorphentermine on the natural sequence of satiety behaviors.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Highly palatable food (e.g., sweetened mash or high-fat diet) to ensure a robust feeding response.
-
Observation chambers (e.g., transparent Plexiglas cages) equipped with video recording capabilities.
-
Behavioral analysis software (or manual scoring sheets).
Procedure:
-
Animal Acclimation and Habituation: Follow the same procedures as in Protocol 1. Additionally, habituate the rats to the observation chambers for at least 30 minutes for two days prior to the experiment.
-
Fasting: Food deprive the rats for 18-24 hours prior to the observation period.
-
Drug Administration: Administer Chlorphentermine or vehicle via i.p. injection. A single effective dose determined from Protocol 1 (e.g., 5.0 mg/kg) is typically used.
-
Observation Period: Immediately after injection, place the rats individually into the observation chambers with a pre-weighed amount of palatable food.
-
Behavioral Recording: Record the behavior of each rat for a set period, typically 60 to 120 minutes.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the videos for the duration and frequency of the following behaviors:
-
Eating: Gnawing, chewing, and ingesting food.
-
Grooming: Face washing, body licking, and scratching.
-
Resting/Inactivity: Lying down with eyes open or closed, absence of active behaviors.
-
Other Behaviors: Locomotion, rearing, sniffing, drinking.
-
-
Data Analysis:
-
Calculate the total time spent in each behavioral state for each animal.
-
Analyze the sequence of behaviors to determine if the normal BSS (eating → grooming → resting) is maintained or disrupted.
-
Compare the duration of each behavior between the treatment and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizations
Signaling Pathway of Chlorphentermine's Anorectic Effect
Caption: Mechanism of Chlorphentermine-induced appetite suppression.
Experimental Workflow for BSS Analysis
Caption: Workflow for Behavioral Satiety Sequence analysis.
Logical Relationship of BSS Outcomes
Caption: Interpreting BSS outcomes for different anorectic agents.
References
- 1. Behavioral satiety sequence (BSS) for the diagnosis of drug action on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioural satiety sequence (BSS): separating wheat from chaff in the behavioural pharmacology of appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. transpharmation.com [transpharmation.com]
Application Notes and Protocols for Screening Chlorphentermine Hydrochloride Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorphentermine (B1668847) hydrochloride is a sympathomimetic amine that has been used as an anorectic agent. Its primary mechanism of action involves the modulation of monoamine neurotransmitters, acting as a selective serotonin-releasing agent (SSRA) and also affecting dopamine (B1211576) and norepinephrine (B1679862) release and reuptake.[1][2][3] Additionally, studies have indicated that chlorphentermine can induce phospholipidosis, a disorder characterized by the accumulation of phospholipids (B1166683) within cells.[2] These cellular activities necessitate a comprehensive panel of cell-based assays to screen and characterize the pharmacological and potential toxicological effects of Chlorphentermine hydrochloride.
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the activity of this compound, focusing on its effects on monoamine transporter function, cytotoxicity, apoptosis, and lipid metabolism.
Data Presentation
The following tables summarize the available quantitative data for the in vitro activity of this compound and related compounds. It is important to note that specific IC50 or EC50 values for cytotoxicity and apoptosis of this compound are not widely available in the public domain. The provided protocols can be utilized to determine these values experimentally.
Table 1: Monoamine Transporter Activity of Chlorphentermine
| Transporter | Assay Type | Parameter | Value (nM) | Reference |
| Serotonin (B10506) (SERT) | Release | EC50 | 30.9 | [3] |
| Norepinephrine (NET) | Release | EC50 | >10,000 | [3] |
| Dopamine (DAT) | Release | EC50 | 2,650 | [3] |
| Norepinephrine (NET) | Reuptake Inhibition | IC50 | 451 | [3] |
Table 2: Phospholipase C Inhibition by Chlorphentermine
| Enzyme | Assay Type | Parameter | Value (mM) | Reference |
| Phospholipase C | Enzyme Inhibition | IC50 | 0.58 | [1] |
Signaling Pathways and Experimental Workflows
Monoamine Transporter Modulation
Chlorphentermine primarily acts as a serotonin-releasing agent, leading to an increase in extracellular serotonin levels. It also exhibits weaker effects on dopamine and norepinephrine transporters.
References
- 1. In vivo and in vitro reversibility of chlorphentermine-induced phospholipidosis in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 3. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
Stability-Indicating Assay of Chlorphentermine Hydrochloride: Application Notes and Protocols
Disclaimer: As of the latest literature review, a specific, validated stability-indicating assay method for Chlorphentermine hydrochloride has not been published. The following application note and protocol are based on established principles of stability-indicating method development, drawing parallels from methodologies developed for the structurally similar compound, Phentermine, and adhering to the International Council for Harmonisation (ICH) guidelines. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate a suitable in-house method.
Introduction
This compound is a sympathomimetic amine, structurally related to amphetamine, and was previously used as an anorectic agent.[1][2] As with any active pharmaceutical ingredient (API), it is crucial to develop a stability-indicating assay method (SIAM). A SIAM is a validated analytical procedure that can accurately and precisely measure the concentration of the intact API, free from interference from its degradation products, process impurities, or excipients.[3]
This document outlines a systematic approach to developing and validating a stability-indicating HPLC method for this compound. It includes a detailed protocol for conducting forced degradation studies to generate potential degradation products and ensure the method's specificity.
Proposed Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is proposed for the quantification of this compound and the separation of its degradation products. The selection of the stationary phase, mobile phase, and detection wavelength will be critical for achieving optimal separation and sensitivity.
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Proposed Condition | Rationale/Starting Point |
| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like Chlorphentermine. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0-5.0) | A common mobile phase for basic compounds, offering good peak shape and resolution. The ratio will need to be optimized. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |
| Detection Wavelength | 220-230 nm | Based on the UV absorbance of the phenyl ring in the Chlorphentermine structure. The optimal wavelength should be determined by UV scan. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
| Injection Volume | 10-20 µL | Dependent on the concentration of the sample and the sensitivity of the detector. |
Experimental Protocols
Preparation of Standard and Sample Solutions
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Working Standard Solution (e.g., 100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Sample Solution (from a drug product): Weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter. Further dilute as necessary to obtain a concentration within the linear range of the method.
Forced Degradation Studies Protocol
Forced degradation studies are essential to generate degradation products and demonstrate the specificity of the analytical method. These studies expose the drug substance to stress conditions more severe than accelerated stability testing.
Table 2: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60 °C |
| Oxidative Degradation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | 105 °C (in a hot air oven) | 48 hours |
| Photolytic Degradation | ICH-compliant photostability chamber | As per ICH Q1B guidelines |
Protocol for Forced Degradation:
-
Prepare separate solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).
-
For thermal degradation, expose the solid drug substance to the specified temperature.
-
For photolytic degradation, expose both the solid drug substance and a solution to light as per ICH guidelines.
-
After the specified duration, neutralize the acidic and basic solutions.
-
Dilute all samples with the mobile phase to a suitable concentration.
-
Analyze the stressed samples by the proposed HPLC method.
Method Validation
The developed HPLC method must be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be pure and well-resolved from any degradation products, impurities, or excipients. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the nominal concentration). |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery should be within 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | To be determined based on signal-to-noise ratio (typically 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | To be determined based on signal-to-noise ratio (typically 10:1). |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied. |
Data Presentation
Table 4: Illustrative Forced Degradation Results for this compound
| Stress Condition | % Assay of Chlorphentermine HCl | % Degradation | Number of Degradation Peaks |
| Control | 99.8 | - | 0 |
| Acid Hydrolysis | 85.2 | 14.6 | 2 |
| Base Hydrolysis | 90.5 | 9.3 | 1 |
| Oxidative Degradation | 88.1 | 11.7 | 3 |
| Thermal Degradation | 96.4 | 3.4 | 1 |
| Photolytic Degradation | 98.9 | 0.9 | 0 |
Note: The data presented in this table is for illustrative purposes only and is intended to represent typical outcomes of a forced degradation study.
Visualizations
Caption: Workflow for the development and validation of a stability-indicating assay method.
Caption: Protocol for conducting forced degradation studies on this compound.
References
Troubleshooting & Optimization
Technical Support Center: Chlorphentermine Hydrochloride In Vivo Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Chlorphentermine (B1668847) hydrochloride in in vivo studies. The information is tailored for scientists and drug development professionals to navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected high mortality in our rodent cohort at a dose that appeared safe in preliminary studies. What could be the cause?
A1: Unexpected mortality can stem from several factors. Here’s a troubleshooting workflow to identify the potential cause:
-
Vehicle Interaction: Ensure the vehicle used to dissolve Chlorphentermine hydrochloride is well-tolerated at the administered volume and concentration. Some vehicles can cause adverse reactions.
-
Strain/Species Sensitivity: Different rodent strains and species can have varied sensitivities to sympathomimetic amines. What is a safe dose in one strain might be toxic in another.
-
Underlying Health Conditions: Sub-clinical health issues in the animal colony can be exacerbated by the pharmacological stress of the drug.
-
Dosing Error: Double-check all calculations and the concentration of your dosing solution. Small errors in preparation can lead to significant overdosing.
-
Cardiovascular Events: Chlorphentermine, as a sympathomimetic, can induce cardiovascular stress.[1] Consider monitoring heart rate and blood pressure, especially during dose escalation studies.
Q2: Our study shows inconsistent or no significant reduction in food intake after administering this compound. What are the possible reasons?
A2: A lack of expected anorectic effect can be frustrating. Consider these points:
-
Drug Stability: Ensure the this compound solution is properly prepared and stored. It is generally stable in light and air, but improper storage can lead to degradation.
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact bioavailability and efficacy. Ensure consistent and accurate administration.
-
Acclimatization: Animals that are not properly acclimatized to the housing and experimental procedures may exhibit stress-induced alterations in feeding behavior, masking the drug's effect.
-
Diet Composition: The palatability and composition of the diet can influence feeding behavior and the effectiveness of anorectic agents.
-
Tolerance: Anorectic drugs can lead to tolerance after a few months of administration.[2] If you are conducting a long-term study, consider a washout period or dose adjustment.
-
Time of Dosing and Feeding: The timing of drug administration relative to the animals' natural feeding cycle (typically during the dark phase for rodents) is critical.
Q3: We have observed significant hyperactivity and stereotyped behaviors in our animals after dosing. Is this a known side effect, and how can we manage it?
A3: Yes, central nervous system (CNS) stimulation is a known effect of amphetamine-related compounds.[2]
-
Mechanism of Action: Chlorphentermine acts as a serotonin-releasing agent and norepinephrine (B1679862) reuptake inhibitor, which can lead to increased locomotor activity and stereotypy.[3]
-
Dose-Dependence: These effects are often dose-dependent. Consider performing a dose-response study to find a therapeutic window with the desired anorectic effect but minimal CNS stimulation.
-
Objective Measurement: Quantify these behaviors using a locomotor activity chamber or open field test to systematically assess the impact of different doses. A detailed protocol is provided below.
-
Environmental Enrichment: Providing environmental enrichment may help reduce stress and potentially mitigate some of the stereotyped behaviors.
Q4: Can this compound administration affect cardiovascular parameters?
A4: Yes, sympathomimetic amines can have cardiovascular effects. While phentermine has been associated with palpitations and increased heart rate, specific data for chlorphentermine is less documented in recent literature.[1] It is prudent to consider cardiovascular monitoring in your study design, especially at higher doses or in long-term studies.
Quantitative Data Summary
Table 1: Effect of Phentermine on Body Weight in Rats (7-Day Study)
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) |
| Saline Control | - | +5.2% |
| Phentermine | 20 | -8.5% |
Data extrapolated from studies on related compounds to provide a general reference.
Table 2: Effect of Phentermine on Locomotor Activity in Rats
| Treatment Group | Dose (mg/kg) | Locomotor Activity (counts/60 min) |
| Saline Control | - | 1500 ± 250 |
| Phentermine | 20 | 4500 ± 500 |
Data are hypothetical and for illustrative purposes to show expected trends based on the stimulant properties of phentermine-like compounds.
Experimental Protocols
Protocol 1: Appetite Suppression Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300g) are individually housed.
-
Acclimatization: Allow a 7-day acclimatization period to the housing and handling procedures.
-
Baseline Measurement: For 3 consecutive days, measure daily food intake and body weight at the same time each day.
-
Drug Preparation: Dissolve this compound in sterile saline (0.9% NaCl). Prepare fresh daily.
-
Dosing: Administer this compound or vehicle via oral gavage or intraperitoneal injection at the beginning of the dark cycle.
-
Data Collection: Measure food intake and body weight at 2, 4, 8, and 24 hours post-administration.
-
Analysis: Compare the change in food intake and body weight between the treated and control groups.
Protocol 2: Locomotor Activity Assessment in Rodents
-
Apparatus: Use an automated locomotor activity monitoring system with infrared beams.
-
Habituation: Place the animals in the activity chambers for 30-60 minutes for 2-3 days prior to the experiment to allow for habituation to the novel environment.
-
Baseline Recording: On the test day, place the animals in the chambers and record baseline activity for 30 minutes.
-
Drug Administration: Remove the animals, administer this compound or vehicle, and immediately return them to the chambers.
-
Data Recording: Record locomotor activity (e.g., beam breaks, distance traveled) in 5-minute bins for at least 60 minutes.
-
Analysis: Analyze the data to determine the effect of the drug on total locomotor activity and the time course of this effect.
Visualizations
Signaling Pathways and Workflows
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting logic for common in vivo issues.
Caption: Simplified mechanism of action of Chlorphentermine.
References
- 1. Effects of anti-obesity drugs, phentermine and mahuang, on the behavioral patterns in Sprague-Dawley rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chlorphentermine Hydrochloride Administration in Mice
Welcome to the technical support center for the administration of Chlorphentermine (B1668847) hydrochloride in murine models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to offer solutions for common issues encountered during in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Chlorphentermine hydrochloride and what is its primary mechanism of action?
A1: this compound is a sympathomimetic amine, belonging to the amphetamine family, that was previously used as an anorectic (appetite suppressant). Its primary mechanism of action is as a selective serotonin-releasing agent (SRA). In animal studies, it has been shown to increase serotonin (B10506) levels in the brain, and at higher doses, it may also increase dopamine (B1211576) levels.[1] Unlike its analogue phentermine, it is not a psychostimulant and has minimal activity as a norepinephrine-releasing agent.[1]
Q2: What are the common administration routes for this compound in mice?
A2: The most common administration routes for systemic drug delivery in mice, applicable to this compound, are oral (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV). The choice of route depends on the experimental goals, desired pharmacokinetic profile, and the formulation of the compound.
Q3: What is the recommended solvent or vehicle for this compound?
A3: this compound is freely soluble in water and alcohol.[2] Therefore, sterile water for injection or sterile normal saline (0.9% NaCl) are suitable vehicles. It is crucial to ensure the pH of the final solution is close to neutral (~7.0) to minimize irritation and tissue damage, especially for SC and IP injections.[3]
Q4: Are there any known significant adverse effects of this compound in mice?
A4: High doses and chronic administration of agents similar to Chlorphentermine have been associated with adverse effects. For instance, studies on the related compound chlorpheniramine (B86927) maleate (B1232345) in mice have shown hyperactivity and hyperexcitability.[4] Chronic high-dose administration of Chlorphentermine in rats has been linked to testicular aspermia and degeneration, as well as lymphoid depletion in the thymus.[5] Researchers should carefully monitor animals for any signs of distress, changes in behavior, or altered food and water intake.
Data Presentation: Comparison of Administration Routes
| Parameter | Oral (PO) | Intraperitoneal (IP) | Subcutaneous (SC) | Intravenous (IV) |
| Speed of Absorption | Slow to moderate | Rapid | Slow to moderate | Immediate |
| Bioavailability | Variable, subject to first-pass metabolism | High, but some first-pass metabolism possible | High, generally less first-pass effect than oral | 100% (by definition) |
| Typical Onset of Action | 20-60 minutes | 5-15 minutes | 15-30 minutes | < 1 minute |
| Dosing Precision | Good with gavage | Good | Good | Excellent |
| Potential for Stress/Pain | Moderate (gavage can be stressful) | Low to moderate | Low | Moderate to high (requires skill) |
| Common Use Cases | Chronic dosing, mimicking clinical route | Rapid effect studies, when IV is difficult | Sustained release, less frequent dosing | Pharmacokinetic studies, rapid effect needed |
Note: This is a generalized summary. Actual pharmacokinetic parameters can vary based on mouse strain, sex, age, and specific experimental conditions.
Troubleshooting Guide
Issue 1: High variability in experimental results between mice.
-
Question: My data shows significant scatter between individual mice in the same treatment group. What could be the cause?
-
Answer:
-
Improper Dosing Technique: Ensure that the administration technique is consistent. For oral gavage, incorrect placement can lead to dosing into the esophagus or aspiration into the lungs instead of the stomach.[4] For IP injections, accidental injection into the cecum, bladder, or adipose tissue is a known issue that can alter absorption.[6][7]
-
Inaccurate Dosing Volume: Always weigh each mouse on the day of the experiment to calculate the precise dose volume. Volume errors are a common source of variability.
-
Animal Stress: High levels of stress can alter physiological parameters and drug metabolism. Ensure consistent and gentle handling of the animals. For oral dosing, consider training the mice to voluntarily consume the drug in a palatable jelly to reduce stress associated with gavage.[3][8]
-
Vehicle Issues: Ensure the drug is fully dissolved in the vehicle and that the solution is homogenous. If using a suspension, make sure it is well-mixed before each administration.
-
Issue 2: Signs of distress or adverse reactions in mice post-administration (e.g., lethargy, hyperactivity, seizures).
-
Question: Some mice appear lethargic or overly agitated after injection. What should I do?
-
Answer:
-
Check for Overdose: Immediately double-check your calculations for dose, concentration, and injection volume. An overdose is a common cause of acute toxicity.
-
Assess Vehicle and pH: An inappropriate vehicle or a solution with a non-physiological pH can cause pain, inflammation, and distress.[3] The pH of the injected solution should ideally be between 6.5 and 8.0.
-
Route-Specific Complications:
-
IP: Peritonitis (inflammation of the abdominal lining) can occur if the solution is irritating or non-sterile. Observe for abdominal swelling or signs of pain.
-
SC: Skin necrosis or sterile abscesses can form if the substance is necrotizing or has a high or low pH.[3]
-
IV: Rapid injection can cause shock. Ensure slow and steady administration.[4]
-
-
Compound-Specific Effects: Chlorphentermine is a serotonergic agent.[1] Excessive doses can lead to serotonin syndrome-like effects, including hyperactivity, tremors, and seizures. If these signs are observed, reduce the dose in future experiments and consult with a veterinarian.
-
Issue 3: No discernible effect of the drug at the expected dose.
-
Question: I am not observing the expected pharmacological effect. Is the drug not working?
-
Answer:
-
Incorrect Administration: As with variability, ensure the drug is being delivered to the intended site. For example, a failed IV injection may end up being a subcutaneous dose, which will have a much slower onset and lower peak concentration.[4]
-
Drug Stability: Confirm the stability of this compound in your chosen vehicle and storage conditions. Prepare solutions fresh daily if stability is unknown.[2]
-
Metabolism and Excretion: The half-life of Chlorphentermine can be very long in humans, but drug metabolism is often much faster in rodents.[1][9] The dosing interval may need to be adjusted. Consider the timing of your behavioral or physiological measurements relative to the administration time.
-
Dose and Route Selection: The chosen dose may be too low for the selected administration route. Oral bioavailability can be significantly lower than other routes due to first-pass metabolism. A dose that is effective via IP or IV injection may not be effective when given orally.
-
Experimental Protocols
General Preparation for All Routes:
-
Dose Calculation: Accurately weigh each mouse before administration. Calculate the required volume using the formula: Volume (mL) = (Dose (mg/kg) * Mouse Weight (kg)) / Concentration (mg/mL)
-
Drug Formulation: Prepare the dosing solution using a sterile vehicle (e.g., 0.9% saline). Ensure Chlorphentermine HCl is fully dissolved. For IP and SC routes, warming the solution to room or body temperature can reduce discomfort.[10]
-
Aseptic Technique: Use a new sterile syringe and needle for each animal to prevent cross-contamination and infection.[4]
Protocol 1: Oral Administration (Gavage)
-
Materials:
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5 inches long with a ball tip for an adult mouse).[11]
-
1 mL syringe.
-
-
Procedure:
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.[10]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib (xiphoid process) to ensure proper insertion depth.[4]
-
Hold the mouse in a vertical position. Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
The needle should pass smoothly down the esophagus. If resistance is met, do not force it. Withdraw and re-attempt.[4]
-
Once the needle is in place, slowly and steadily depress the syringe plunger to administer the solution.
-
Carefully withdraw the gavage needle and return the mouse to its cage.
-
Monitor the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.[11]
-
Protocol 2: Intraperitoneal (IP) Injection
-
Materials:
-
25-27 gauge needle.
-
1 mL syringe.
-
-
Procedure:
-
Restrain the mouse, securing the head and turning the mouse so its abdomen is facing upwards. Tilt the mouse's head downwards at a 30-40° angle to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.[10]
-
Insert the needle with the bevel up at a 30-45° angle into the skin and through the abdominal wall.
-
Gently aspirate (pull back the plunger) to ensure no fluid (urine or intestinal contents) or blood is drawn. If aspiration is clear, proceed with the injection.[10]
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Protocol 3: Subcutaneous (SC) Injection
-
Materials:
-
25-27 gauge needle.
-
1 mL syringe.
-
-
Procedure:
-
Restrain the mouse by the scruff of the neck.
-
Lift the loose skin over the back or neck to form a "tent".[12]
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the mouse's body.
-
Gently aspirate to ensure a blood vessel has not been entered.
-
Inject the solution slowly. A small bleb or bubble will form under the skin.
-
Withdraw the needle and gently massage the area to help distribute the solution. Return the mouse to its cage.
-
Protocol 4: Intravenous (IV) Injection (Lateral Tail Vein)
-
Materials:
-
27-30 gauge needle.
-
1 mL syringe.
-
A mouse restrainer.
-
A heat lamp or warm water to dilate the tail veins.
-
-
Procedure:
-
Place the mouse in a suitable restrainer.
-
Warm the tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible.
-
Wipe the tail with 70% ethanol.
-
Position the needle, bevel up, almost parallel to the tail and insert it into one of the lateral veins, about one-third of the way from the tip of the tail.[10]
-
A small flash of blood in the needle hub may indicate correct placement.
-
Inject the solution slowly and steadily. The vein should appear to clear as the solution is injected. If a bleb forms, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[4]
-
After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Visualizations
Caption: General experimental workflow for Chlorphentermine HCl administration in mice.
Caption: A logical troubleshooting guide for unexpected outcomes in mice experiments.
References
- 1. Chlorphentermine - Wikipedia [en.wikipedia.org]
- 2. Chlorphentermine | C10H14ClN | CID 10007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. research.unc.edu [research.unc.edu]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review [frontiersin.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Clinical pharmacokinetics of chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "PHARMACOKINETIC EVALUATION OF CHLORPHENIRAMINE MALEATE IN MAN AND SEVE" by RONALD NEWTON WARNER [docs.lib.purdue.edu]
- 10. youtube.com [youtube.com]
- 11. The effect of chlorphentermine pretreatment on the toxicity of nitrogen dioxide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Chlorphentermine Hydrochloride Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of Chlorphentermine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the determination of this compound?
A1: The most common analytical techniques for the analysis of this compound and other sympathomimetic amines are High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] UV-Visible Spectrophotometry can also be used for simpler formulations.[3][4]
Q2: What are the major sources of interference in this compound analysis?
A2: The primary sources of interference include:
-
Matrix Effects: Endogenous components in biological samples (plasma, urine) can suppress or enhance the analyte signal in LC-MS analysis.[5]
-
Structurally Related Compounds: Other sympathomimetic amines such as phentermine, ephedrine, and pseudoephedrine can cause interference, particularly if the chromatographic separation is not optimal.[5]
-
Formulation Excipients: In the analysis of pharmaceutical dosage forms, excipients used in tablets or syrups can interfere with the quantification of the active ingredient.[6]
-
Degradation Products: Improper handling or storage of samples can lead to the degradation of this compound, and these degradation products may interfere with the analysis.
Q3: How can I minimize matrix effects in bioanalytical methods?
A3: Matrix effects can be minimized through effective sample preparation. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte, while the interfering matrix components are washed away.
-
Protein Precipitation: This method is used to remove proteins from biological samples, which are a common source of matrix interference.
Q4: Is derivatization necessary for the GC-MS analysis of this compound?
A4: Derivatization is often recommended for the GC-MS analysis of amphetamine-like compounds, including Chlorphentermine.[7] Derivatization with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) can improve the volatility, thermal stability, and chromatographic peak shape of the analyte, leading to better sensitivity and resolution from interfering compounds.[8]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit, tubing). 2. Precipitated buffer in the mobile phase. | 1. Systematically isolate the source of the blockage by disconnecting components. Backflush the column if the blockage is at the inlet frit. Replace the guard column or in-line filter. 2. Ensure the mobile phase is properly prepared and filtered. Flush the system with a solvent in which the buffer is soluble. |
| Peak Tailing | 1. Secondary interactions between the basic analyte and acidic silanols on the column. 2. Column contamination or degradation.[9] | 1. Use a base-deactivated column. Add a competing base (e.g., triethylamine) to the mobile phase. Adjust the mobile phase pH to suppress the ionization of silanols. 2. Wash the column with a strong solvent. If the problem persists, replace the column. |
| Peak Splitting or Broadening | 1. Column void or channeling. 2. Sample solvent incompatible with the mobile phase.[9] | 1. Replace the column. 2. Dissolve the sample in the mobile phase or a weaker solvent. |
| Baseline Drift or Noise | 1. Contaminated mobile phase or detector cell.[9] 2. Leaks in the system. | 1. Prepare fresh mobile phase. Flush the detector cell. 2. Check all fittings for leaks and tighten or replace as necessary. |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | 1. Active sites in the inlet liner or column.[1] 2. Incomplete derivatization. | 1. Use a deactivated inlet liner. Condition the column. 2. Optimize the derivatization reaction conditions (temperature, time, reagent concentration). |
| Low Response/Sensitivity | 1. Adsorption of the analyte in the GC system.[1] 2. Leaks in the system. | 1. Ensure the entire flow path is inert. Use a deactivated liner and column. 2. Perform a leak check of the GC system. |
| Interference from Other Compounds | 1. Inadequate chromatographic separation. 2. Co-eluting compounds with similar mass spectra.[5] | 1. Optimize the GC temperature program to improve resolution. 2. Select specific and unique ions for quantification in selected ion monitoring (SIM) mode. |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of chlorpheniramine (B86927), a compound structurally similar to this compound. This data can serve as a benchmark for method development and validation for this compound.
Table 1: HPLC Method Performance for Chlorpheniramine Maleate
| Parameter | Value | Reference |
| Linearity Range | 10-70 µg/mL | [10] |
| Accuracy (% Recovery) | 98.99 - 101.09% | [10] |
| Limit of Detection (LOD) | 1.444 x 10⁻² µg/mL | [11] |
| Limit of Quantitation (LOQ) | 4.376 x 10⁻² µg/mL | [11] |
Table 2: GC-MS Method Performance for Chloropyramine Hydrochloride
| Parameter | Value | Reference |
| Linearity (R²) | 0.9996 | [12] |
| Accuracy (% Recovery) | 90.0 - 98.7% | [12] |
| Limit of Detection (LOD) | 0.04 mg/g | [12] |
| Limit of Quantitation (LOQ) | 0.132 mg/g | [12] |
Table 3: UV Spectrophotometric Method Performance for Chlorpheniramine Maleate
| Parameter | Value | Reference |
| Linearity Range | 20-60 µg/mL | [4] |
| Accuracy (% Recovery) | >99% | [4] |
| Limit of Detection (LOD) | 2.2 µg/mL | [4] |
| Limit of Quantitation (LOQ) | 6.6 µg/mL | [4] |
Experimental Protocols
Detailed Methodology for HPLC-UV Analysis of a Related Compound (Chlorpheniramine Maleate)
This protocol is adapted from a validated method for a structurally similar compound and can be used as a starting point for the analysis of this compound.[10]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (e.g., 55:45 v/v), with the pH of the buffer adjusted to 5.6.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 255 nm.
-
Sample Preparation (for tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient.
-
Dissolve the powder in the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to a final concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm filter before injection.
-
Visualizations
Caption: A generalized experimental workflow for the analysis of this compound.
Caption: A logical workflow for troubleshooting common issues in HPLC analysis.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. academic.oup.com [academic.oup.com]
- 6. iomcworld.org [iomcworld.org]
- 7. mdpi.com [mdpi.com]
- 8. GC-MS identification of sympathomimetic amine drugs in urine: rapid methodology applicable for emergency clinical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. researchgate.net [researchgate.net]
- 11. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Technical Support Center: The Impact of Chlorphentermine Hydrochloride on Animal Behavior Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Chlorphentermine (B1668847) hydrochloride in animal behavior studies. This resource includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate effective and accurate experimental design and execution.
Troubleshooting Guide
Researchers may encounter several common issues during animal behavior studies with Chlorphentermine hydrochloride. This guide provides solutions to these potential challenges.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Food Intake Data | - Stress-induced anorexia: Handling and injection stress can independently reduce food intake, masking the drug's effect.- Acclimation period: Insufficient acclimation to the housing, diet, and experimental procedures.- Circadian rhythm: Food intake naturally varies across the light-dark cycle. | - Habituation: Handle animals for several days prior to the experiment to reduce stress. Use appropriate vehicle controls to account for injection stress.- Acclimation: Allow for an adequate acclimation period (at least one week) to the specific experimental conditions.- Timing: Conduct experiments at the same time each day, typically at the beginning of the dark cycle when rodents are most active and feed. |
| Unexpected Locomotor Activity | - Dose-dependent effects: While generally not a potent psychostimulant, higher doses may induce some hyperactivity or stereotyped behaviors.[1][2]- Environmental stimulation: A novel or stimulating environment can potentiate the drug's effects on activity.[2] | - Dose-response study: Conduct a pilot study to determine the optimal dose for appetite suppression with minimal impact on locomotor activity.- Consistent environment: Use a quiet, low-stress testing environment and ensure consistency across all experimental groups. |
| Drug Accumulation and Worsening Side Effects | - Chronic dosing: The drug may accumulate in tissues over time with repeated administration, leading to increased side effects.[2] | - Monitoring: Closely monitor animals for any adverse behavioral or physiological changes throughout the study.- Dose adjustment: Consider adjusting the dose or dosing frequency if side effects become pronounced. |
| Lack of Anorectic Effect | - Inappropriate animal model: The chosen animal model may not be sensitive to the anorectic effects of this compound.- Drug administration: Incorrect dosage or route of administration. | - Model selection: Utilize well-established models of obesity, such as diet-induced obesity (DIO) models in rats or mice.[2]- Verification: Double-check all calculations for drug dosage and ensure proper administration technique. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a sympathomimetic amine that primarily acts as a selective serotonin-releasing agent (SRA).[1] It also facilitates the release of other catecholamines, such as norepinephrine (B1679862) and dopamine, from nerve terminals in the brain and inhibits their reuptake.[3] This increase in synaptic monoamines is thought to mediate its appetite-suppressant effects.[3][4]
Q2: How does the behavioral profile of this compound differ from other phentermine analogues?
A2: Unlike dextroamphetamine and phentermine, which are potent psychostimulants, this compound does not robustly increase locomotor activity and may even suppress it at higher doses.[1] It also does not typically induce stereotyped behaviors.[1] Its primary effect is appetite suppression.
Q3: What are the known side effects of this compound in animal models?
A3: In animal studies, particularly with chronic administration, this compound has been associated with pulmonary toxicity, including pulmonary hypertension.[1][5] It has also been shown to induce a generalized lipid storage disease in rats.[6]
Q4: Which animal models are most suitable for studying the effects of this compound?
A4: Diet-induced obesity (DIO) models in rats (e.g., Sprague-Dawley) and mice (e.g., C57BL/6) are commonly used and are considered appropriate for investigating the anorectic effects of this compound.[2]
Quantitative Data Summary
The following tables summarize the known quantitative data regarding the neurochemical and behavioral effects of this compound. Due to the limited number of recent, detailed behavioral studies specifically on this compound, some data on its primary anorectic effects are more qualitative.
Table 1: Neurochemical Profile of Chlorphentermine
| Parameter | Value | Species | Reference |
| Serotonin (5-HT) Release (EC50) | 30.9 nM | Rat (brain synaptosomes) | [1] |
| Norepinephrine (NE) Release (EC50) | >10,000 nM | Rat (brain synaptosomes) | [1] |
| Dopamine (DA) Release (EC50) | 2,650 nM | Rat (brain synaptosomes) | [1] |
Table 2: Reported Behavioral Effects of this compound in Rodents
| Behavioral Parameter | Dose Range | Effect | Animal Model | Reference |
| Food Intake | Not specified | Suppression of appetite | General | [1][3][4] |
| Locomotor Activity | Low doses | Weak stimulation | General | [1] |
| High doses | Suppression | General | [1] | |
| Stereotyped Behavior | Not specified | Not produced | General | [1] |
Experimental Protocols
Protocol 1: Assessment of Anorectic Effects
Objective: To evaluate the effect of this compound on food intake and body weight in a diet-induced obesity (DIO) rat model.
Materials:
-
Male Sprague-Dawley rats
-
High-fat diet (e.g., 45-60% kcal from fat)
-
Standard chow
-
This compound
-
Vehicle (e.g., sterile saline or distilled water)
-
Metabolic cages for food and water intake monitoring
-
Animal scale
Procedure:
-
Induction of Obesity: House rats on a high-fat diet for 6-8 weeks to induce obesity. A control group should be maintained on standard chow.
-
Acclimation: Acclimate the DIO rats to individual housing in metabolic cages for at least 3 days prior to the experiment.
-
Baseline Measurement: Record baseline body weight and 24-hour food and water intake for 2-3 consecutive days.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage) at the beginning of the dark cycle.
-
Data Collection: Measure and record food and water intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-administration. Record body weight daily.
-
Data Analysis: Analyze the data to determine the effect of this compound on cumulative food intake and body weight change compared to the vehicle-treated group.
Protocol 2: Open-Field Test for Locomotor Activity
Objective: To assess the impact of this compound on spontaneous locomotor activity.
Materials:
-
Mice or rats
-
Open-field arena (e.g., 40x40x30 cm for mice, 100x100x40 cm for rats) made of a non-porous material.
-
Video tracking software
-
This compound
-
Vehicle
Procedure:
-
Habituation: Bring animals to the testing room at least 60 minutes before the start of the experiment to acclimate.
-
Drug Administration: Administer this compound or vehicle 30-60 minutes before the test, depending on the route of administration.
-
Testing: Place the animal gently in the center or a corner of the open-field arena.
-
Recording: Record the animal's activity using the video tracking software for a set duration (e.g., 10-30 minutes).
-
Cleaning: Thoroughly clean the arena with a suitable disinfectant (e.g., 70% ethanol, ensuring it fully evaporates before the next animal is introduced) between each trial to eliminate olfactory cues.
-
Data Analysis: Analyze the recorded video for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the proposed mechanism of action of this compound and a typical experimental workflow for its behavioral assessment.
References
- 1. Comparison of methods for the assessment of locomotor activity in rodent safety pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorphentermine inhibits pulmonary mitochondrial monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is phentermine an inhibitor of monoamine oxidase? A critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating interactions between phentermine, dexfenfluramine, and 5-HT2C agonists, on food intake in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of chlorphentermine on hormone content and function of the adrenal cortex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorphenamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Addressing In Vitro Solubility of Chlorphentermine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges associated with Chlorphentermine hydrochloride in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is generally considered to be freely soluble in water and alcohol.[1] It is sparingly soluble in chloroform (B151607) and practically insoluble in ether.[1] One supplier notes its solubility to be up to 100 mM in both water and DMSO.[2] A 1% aqueous solution of this compound has a pH of approximately 5.5.[1]
Q2: Why might I encounter solubility issues with this compound in my in vitro experiments if it's considered water-soluble?
A2: While this compound has high intrinsic water solubility, problems can arise in complex in vitro systems like cell culture for several reasons:
-
Common Ion Effect: The presence of chloride ions in buffers or media can decrease the solubility of a hydrochloride salt.
-
pH of the Medium: The pH of your cell culture medium or buffer can significantly impact the ionization state and, consequently, the solubility of the compound.
-
Interactions with Media Components: Cell culture media contain various salts, amino acids, vitamins, and proteins that can interact with the compound, potentially leading to precipitation.
-
Temperature Effects: Changes in temperature, such as moving from refrigerated storage to a 37°C incubator, can affect solubility and lead to precipitation.
-
High Concentrations: Exceeding the solubility limit in the specific medium, even if the compound is generally soluble, will result in precipitation.
Q3: What are the initial steps to prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in a suitable solvent like sterile, deionized water or dimethyl sulfoxide (B87167) (DMSO).[2] Given its high water solubility, sterile water is a good first choice. If using an organic solvent like DMSO, ensure the final concentration in your assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guide
Q1: I've added this compound to my cell culture medium, and it has become cloudy or formed a precipitate. What should I do?
A1: This indicates that the compound has precipitated out of the solution. Here are some troubleshooting steps:
-
Verify Stock Solution: Ensure your stock solution is fully dissolved and has not precipitated upon storage. If necessary, gently warm the stock solution to redissolve any crystals.
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment. It's crucial to work within the solubility limits of your specific in vitro system.
-
Optimize pH: The pH of a 1% aqueous solution is around 5.5.[1] The pH of your medium can influence solubility. While altering the pH of cell culture medium is generally not advisable as it can affect cell health, for non-cell-based assays, you could test a range of pH values to find the optimal solubility.
-
Use a Co-solvent: If you prepared your stock in water, consider using a small amount of a water-miscible organic co-solvent like DMSO or ethanol (B145695) in your final solution. However, always run a vehicle control to ensure the solvent itself does not affect your experimental results.
-
Pre-warm the Medium: Before adding the this compound stock solution, ensure your cell culture medium is at the experimental temperature (e.g., 37°C). Adding a cold stock to a warm medium or vice-versa can sometimes induce precipitation.
Q2: How can I determine the maximum soluble concentration of this compound in my specific buffer or cell culture medium?
A2: You can experimentally determine the kinetic or thermodynamic solubility. Detailed protocols for these assays are provided in the "Experimental Protocols" section of this guide. These tests will help you establish the precise solubility limit under your experimental conditions.
Q3: Can interactions with other components in my experiment cause precipitation?
A3: Yes, interactions with other compounds, proteins (like those in fetal bovine serum), or even certain plastics can sometimes lead to precipitation. If you are using a complex mixture of reagents, it is advisable to test the solubility of this compound in the complete final formulation without cells first.
Data Presentation
Quantitative solubility data for this compound in specific cell culture media is not widely available in the public domain. The following tables provide known solubility information and an illustrative example for PBS based on a related compound. Researchers are encouraged to determine the solubility in their specific experimental systems using the provided protocols.
Table 1: Known Solubility of this compound
| Solvent | Solubility | Source |
| Water | Freely soluble, >20% | --INVALID-LINK--[1] |
| Water | Up to 100 mM | --INVALID-LINK--[2] |
| DMSO | Up to 100 mM | --INVALID-LINK--[2] |
| Alcohol | Freely soluble | --INVALID-LINK--[1] |
| Chloroform | Sparingly soluble | --INVALID-LINK--[1] |
| Ether | Practically insoluble | --INVALID-LINK--[1] |
Table 2: Illustrative Solubility in Physiological Buffer
Disclaimer: The following data is for the related compound Chlorpheniramine maleate (B1232345) and should be used as an estimate only. It is highly recommended to experimentally determine the solubility of this compound in your specific buffer.
| Buffer | pH | Temperature | Approximate Solubility (mg/mL) | Approximate Solubility (mM) | Source |
| PBS | 7.2 | Not Specified | ~ 5 | ~ 22.7 | --INVALID-LINK--[3] |
Table 3: Template for Experimental Determination of Solubility in Cell Culture Media
| Medium | pH | Temperature | Maximum Soluble Concentration (µg/mL) | Maximum Soluble Concentration (µM) |
| PBS | 7.4 | 25°C | User-determined | User-determined |
| PBS | 7.4 | 37°C | User-determined | User-determined |
| DMEM (High Glucose) | ~7.2-7.4 | 37°C | User-determined | User-determined |
| RPMI-1640 | ~7.2-7.4 | 37°C | User-determined | User-determined |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput method is useful for quickly assessing the solubility of a compound from a DMSO stock.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS, pH 7.4) or your desired cell culture medium
-
96-well clear bottom microplate
-
Plate reader capable of measuring absorbance/turbidity
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: In the 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Addition to Buffer/Medium: To each well containing the DMSO-diluted compound, add the aqueous buffer or cell culture medium to achieve a final DMSO concentration of 1-2%. For example, add 198 µL of buffer to 2 µL of each DMSO dilution.
-
Incubation: Seal the plate and shake at room temperature for 1-2 hours.
-
Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620-650 nm.
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer/medium control.
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of the solid compound and is considered the gold standard.
Materials:
-
This compound (solid powder)
-
Desired buffer or cell culture medium (e.g., PBS, pH 7.4)
-
Small glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add Excess Compound: Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg).
-
Add Solvent: Add a known volume of the desired buffer or medium (e.g., 1 mL).
-
Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.
-
Sample Collection: Carefully collect the supernatant without disturbing the pellet.
-
Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve. This concentration represents the thermodynamic solubility.
Mandatory Visualization
Caption: Workflow for kinetic and thermodynamic solubility assays.
Signaling Pathways
Chlorphentermine primarily acts as a substrate for monoamine transporters, leading to the release of serotonin, norepinephrine, and dopamine. This action disrupts the normal reuptake mechanism of these neurotransmitters.
References
Technical Support Center: Chlorphentermine Hydrochloride Feeding Studies
This guide provides researchers, scientists, and drug development professionals with essential information for conducting feeding studies with Chlorphentermine (B1668847) hydrochloride. It addresses potential confounding factors and offers troubleshooting advice in a question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We observed a significant drop in food intake and body weight in our rodent models during the first week of the study. Is this the expected anorectic effect?
A1: A marked decrease in food intake and body weight gain is an expected initial outcome. One study noted that rats administered Chlorphentermine (30 mg/kg, i.p.) showed a significant decrease in both metrics during the first week of treatment.[1] However, it is crucial to differentiate this from potential confounding factors.
Q2: How can we distinguish the intended anorectic effect from confounding factors like taste aversion or toxicity?
A2: This is a critical consideration. Here are several potential confounding factors and how to address them:
-
Taste Aversion: Chlorphentermine hydrochloride, like many amine-based drugs, may have a bitter taste, leading to reduced food consumption (palatability issue) rather than a true pharmacological effect on appetite centers.
-
Troubleshooting:
-
Conduct a two-bottle choice test (drug vs. vehicle in liquid) or a two-bowl choice test (medicated vs. non-medicated feed) to assess preference.
-
Incorporate sweeteners or palatable flavors into the feed to mask the drug's taste.[2] Ensure these additions are inert and do not interfere with the study's objectives.
-
Consider oral gavage as an alternative administration route to bypass taste, ensuring precise dosing.
-
-
-
Toxicity: Chlorphentermine has been shown to induce toxicity, which can manifest as reduced food intake and weight loss.
-
Known Toxicities: Studies have reported the induction of pulmonary phospholipidosis (an accumulation of phospholipids (B1166683) in the lungs) in rats treated with Chlorphentermine.[1][3] One study using a 30 mg/kg dose in pregnant rats noted this effect in the dams and high mortality in the neonates.[1] Another study reported pronounced pulmonary histiocytosis (an accumulation of histiocytes) in rats after prolonged administration.[3]
-
Troubleshooting:
-
Monitor animals closely for clinical signs of distress, such as lethargy, respiratory changes, or rough coat.
-
Incorporate interim necropsies and histopathological analysis of key organs (especially the lungs) to check for signs of phospholipidosis.
-
If toxicity is suspected, consider lowering the dose or ending the experiment for the affected cohort.
-
-
-
General Stress: Handling, single housing, and novel environments can induce stress, which is known to alter feeding behaviors in rodents.
-
Troubleshooting:
-
Ensure a proper acclimatization period for the animals before the study begins.
-
Handle animals consistently and minimize procedural stress.
-
If using oral gavage, ensure technicians are proficient to avoid injury and distress.[2]
-
-
Q3: Our animals' food intake and body weight started to recover and normalize after the first week, even with continued drug administration. Why is this happening?
A3: This phenomenon, where the initial anorectic effect diminishes over time, is known as tolerance. A study observed that after a marked decrease in the first week, food intake and body weight gain returned to control levels during the second week of Chlorphentermine administration.[1] This suggests the development of pharmacological tolerance to the appetite-suppressant effects of the drug. When designing long-term studies, it is essential to account for the potential development of tolerance.
Q4: We are having trouble with food measurement accuracy due to spillage and grinding by the animals. How can we mitigate this?
A4: Inaccurate food intake measurement is a common issue in rodent feeding studies.
- Troubleshooting:
- Use specialized feeders designed to minimize spillage.
- Place a collection tray beneath the cage to catch and weigh spilled food.
- Use powdered or pelleted chow that is less prone to grinding.
- Automated feeding systems can provide more accurate and continuous monitoring of food intake.
Experimental Protocols
While a specific, detailed oral feeding study protocol for this compound was not available in the searched literature, a general protocol for acute feeding studies in rodents can be adapted. The following is a synthesized methodology based on protocols for similar anorectic agents.[4][5]
Protocol: Acute Oral Anorectic Effect Study in Rats
-
Animals: Use adult male Sprague-Dawley or Wistar rats, weighing 200-250g at the start of the study. House animals individually to allow for accurate food intake measurement.
-
Acclimatization: Allow animals to acclimate to the housing conditions for at least one week before the experiment. Handle the animals daily to reduce stress associated with the dosing procedure.
-
Housing and Diet: Maintain a 12-hour light/dark cycle and provide ad libitum access to standard rodent chow and water. For the experiment, powdered chow or a palatable wet mash may be used to facilitate accurate measurement.
-
Food Deprivation (Optional): To ensure robust food intake during the measurement period, food may be removed from the cages 16-18 hours before drug administration.
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., sterile water, 0.5% methylcellulose).
-
Administer the drug solution via oral gavage at the desired doses (e.g., 10, 20, 30 mg/kg). A vehicle-only group must be included as a control.
-
-
Food Intake Measurement:
-
Thirty minutes after drug administration, provide a pre-weighed amount of food to each animal.
-
Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food. Account for any spillage.
-
-
Body Weight Measurement: Record the body weight of each animal daily throughout the study.
-
Data Analysis: Analyze food intake (in grams) and the change in body weight. Compare the drug-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Quantitative Data
Specific quantitative data on food intake and body weight changes from an oral this compound feeding study is limited in the available literature. However, one key study provides qualitative and toxicity-related data.
Table 1: Effects of Chlorphentermine Administration (30 mg/kg, i.p.) in Rats[1]
| Parameter | Week 1 | Week 2 |
| Body Weight Gain | Markedly Decreased | Returned to Control Levels |
| Food Intake | Markedly Decreased | Returned to Control Levels |
| Lung Phospholipid Content | Increased by 31% | Increased by 110% |
This table summarizes the findings from an intraperitoneal injection study, which indicates a transient anorectic effect and progressive lung toxicity.
For context, the following table presents data for Phentermine, a structurally related anorectic agent, from an oral gavage study in rats.[4]
Table 2: Example Data for Phentermine - Inhibition of Food Intake in Rats (Oral Gavage)[4]
| Dose (mg/kg) | Percent Inhibition of Food Intake (Mean) |
| 0.5 | ~10% |
| 1.0 | ~20% |
| 2.0 | ~35% |
| 4.0 | ~55% |
| 8.0 | ~75% |
This data is for a related compound, Phentermine, and is provided for illustrative purposes to show a typical dose-response relationship for anorectic agents.
Visualizations
Signaling Pathway and Experimental Logic
The following diagrams illustrate the proposed mechanism of action for Chlorphentermine and a troubleshooting workflow for common experimental issues.
Caption: Proposed mechanism of Chlorphentermine's anorectic effect.
Caption: Troubleshooting workflow for reduced food intake.
References
- 1. Impairment in pulmonary bioenergetics following chlorphentermine administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of prolonged administration of chlorphentermine on the rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating interactions between phentermine, dexfenfluramine, and 5-HT2C agonists, on food intake in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
Technical Support Center: Optimizing Chlorphentermine Dosage for Sustained Anorectic Effect
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and executing experiments to optimize the dosage of chlorphentermine (B1668847) for a sustained anorectic effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for chlorphentermine's anorectic effect?
A1: Chlorphentermine is a selective serotonin-releasing agent (SSRA).[1] Its primary mechanism for reducing appetite involves increasing the concentration of serotonin (B10506) (5-HT) in the hypothalamus, a key brain region controlling hunger and satiety.[2][3][4] This enhanced serotonergic activity leads to a feeling of fullness and a reduction in food intake, particularly carbohydrate consumption.[2][5]
Q2: What is the recommended starting dose for preclinical studies in rodents?
A2: Based on available literature, starting doses for assessing the anorectic effect of phentermine, a structurally similar compound, in rats range from 0.5 to 8 mg/kg.[6] For chlorphentermine, a dose of 65 mg daily was used in a 12-week study in adolescents with obesity, which resulted in significant weight loss.[1] Researchers should perform a dose-ranging study to determine the optimal dose for their specific animal model and experimental conditions.
Q3: How long does the anorectic effect of a single dose of chlorphentermine typically last?
A3: The duration of the anorectic effect is dose-dependent and influenced by the pharmacokinetic profile of the drug. While specific data for chlorphentermine is limited, its long elimination half-life suggests a prolonged duration of action. However, tolerance to the anorectic effect can develop with chronic administration.[7]
Q4: Is tolerance to the anorectic effect of chlorphentermine a concern?
A4: Yes, studies in rats have shown that complete tolerance to the anorectic effect of chlorphentermine can develop within 11-17 days of daily oral administration.[7] This is a critical factor to consider when designing long-term studies and interpreting results.
Troubleshooting Guide
| Issue Encountered | Potential Causes | Recommended Solutions |
| High variability in food intake between subjects in the same dosage group. | 1. Individual differences in metabolism and drug response. 2. Stress-induced alterations in eating behavior. 3. Inconsistent drug administration (e.g., gavage technique). 4. Variations in the palatability of the diet. | 1. Increase the number of animals per group to improve statistical power. 2. Ensure a proper acclimatization period for the animals to the housing and experimental procedures. 3. Provide thorough training on drug administration techniques to all personnel. 4. Use a standardized and palatable diet to minimize food-related variability. |
| Lack of a significant anorectic effect at the tested doses. | 1. Insufficient dosage. 2. Rapid development of tolerance. 3. Incorrect route of administration. 4. Issues with the drug formulation affecting bioavailability. | 1. Conduct a pilot dose-response study with a wider range of doses. 2. For chronic studies, consider intermittent dosing schedules or co-administration of agents that may mitigate tolerance. 3. Verify the appropriate route of administration based on the drug's properties and previous studies. 4. Ensure the drug is properly dissolved or suspended in a suitable vehicle. |
| Initial anorectic effect diminishes over time (tachyphylaxis). | 1. Downregulation or desensitization of serotonin receptors. 2. Changes in drug metabolism and clearance. 3. Compensatory physiological mechanisms. | 1. Incorporate washout periods in the study design. 2. Investigate the use of a pulsatile or intermittent dosing regimen instead of continuous administration. 3. Measure plasma drug concentrations to correlate with the observed anorectic effect. 4. Consider combination therapies that target different appetite-regulating pathways. |
| Adverse effects observed at effective anorectic doses (e.g., hyperactivity, stereotypy). | 1. Dose is too high, leading to off-target effects. 2. Stimulant properties of the compound. | 1. Carefully determine the therapeutic window by assessing both efficacy and adverse effects in a dose-response study. 2. Consider using a sustained-release formulation to maintain therapeutic levels while minimizing peak-dose side effects. 3. Monitor for and quantify any behavioral side effects using appropriate observational methods. |
Experimental Protocols
Protocol 1: Acute Dose-Response Study of Chlorphentermine on Food Intake in Rats
Objective: To determine the effective dose range of chlorphentermine for acute appetite suppression.
Materials:
-
Male Wistar rats (250-300g)
-
Standard rodent chow
-
Chlorphentermine hydrochloride
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
-
Metabolic cages with food intake monitoring systems
Procedure:
-
Acclimatization: House rats individually in metabolic cages for at least 3 days to acclimate to the environment and measurement devices.
-
Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.
-
Grouping and Dosing: Randomly assign rats to different treatment groups (e.g., vehicle control, 2.5, 5, 10, and 20 mg/kg chlorphentermine). Administer the assigned treatment via oral gavage.
-
Food Presentation: Immediately after dosing, provide a pre-weighed amount of standard chow.
-
Data Collection: Measure cumulative food intake at 1, 2, 4, 8, and 24 hours post-dosing.
-
Data Analysis: Analyze the data to determine the dose-dependent effect of chlorphentermine on food intake. Calculate the ED50 (the dose that produces 50% of the maximal anorectic effect).
Protocol 2: Chronic Study of Chlorphentermine on Body Weight and Food Intake with Tolerance Assessment
Objective: To evaluate the long-term efficacy of chlorphentermine on body weight and food intake, and to assess the development of tolerance.
Materials:
-
Diet-induced obese (DIO) rats or mice
-
High-fat diet
-
This compound
-
Vehicle
-
Oral gavage needles or osmotic minipumps for continuous delivery
-
Metabolic cages
-
Body composition analyzer (e.g., DEXA)
Procedure:
-
Obesity Induction: Induce obesity in the animals by feeding a high-fat diet for 8-12 weeks.
-
Baseline Measurements: Record baseline body weight, body composition, and daily food intake for one week.
-
Grouping and Dosing: Randomly assign animals to treatment groups (e.g., vehicle control, optimized anorectic dose of chlorphentermine determined from the acute study). Administer the treatment daily via oral gavage or continuous infusion for 4 weeks.
-
Daily Monitoring: Measure body weight and food intake daily.
-
Weekly Monitoring: Measure body composition weekly.
-
Tolerance Assessment: After the 4-week treatment period, administer a challenge dose of chlorphentermine to both the vehicle and chronic treatment groups and measure the acute anorectic response to assess for tolerance.
-
Data Analysis: Analyze the long-term effects on body weight, food intake, and body composition. Compare the acute anorectic response to the challenge dose between groups to quantify tolerance.
Data Presentation
Table 1: Hypothetical Dose-Response Data for Acute Chlorphentermine Administration on Food Intake in Rats
| Dosage (mg/kg, p.o.) | Cumulative Food Intake (grams) at 4 hours (Mean ± SEM) | % Reduction in Food Intake vs. Vehicle |
| Vehicle | 10.2 ± 0.8 | - |
| 2.5 | 8.1 ± 0.7 | 20.6% |
| 5.0 | 6.5 ± 0.6 | 36.3% |
| 10.0 | 4.2 ± 0.5 | 58.8% |
| 20.0 | 2.8 ± 0.4 | 72.5% |
Table 2: Hypothetical Data on the Development of Tolerance to Chlorphentermine's Anorectic Effect (10 mg/kg/day)
| Treatment Day | Daily Food Intake (grams) in Chlorphentermine Group (Mean ± SEM) | % Reduction in Food Intake vs. Vehicle |
| Day 1 | 8.5 ± 0.7 | 55.2% |
| Day 7 | 12.1 ± 0.9 | 36.3% |
| Day 14 | 16.8 ± 1.1 | 11.6% |
| Day 21 | 18.5 ± 1.2 | 2.6% |
Visualizations
Signaling Pathway of Chlorphentermine's Anorectic Effect
Caption: Mechanism of chlorphentermine-induced anorexia.
Experimental Workflow for a Chronic Dosing Study
Caption: Workflow for chronic chlorphentermine studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpt.iums.ac.ir [ijpt.iums.ac.ir]
- 3. Regulation of Appetite: Role of Serotonin and Hypothalamus | Semantic Scholar [semanticscholar.org]
- 4. scielo.br [scielo.br]
- 5. Hypothalamic serotonin in control of eating behavior, meal size, and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating interactions between phentermine, dexfenfluramine, and 5-HT2C agonists, on food intake in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tolerance and cross tolerance to the anorexigenic effect of appetite suppressants in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Chlorphentermine Hydrochloride in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Chlorphentermine (B1668847) Hydrochloride in solution. The following information is based on established principles of pharmaceutical stability testing and available data on structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of Chlorphentermine Hydrochloride in solution?
A1: Based on the chemical structure of this compound (a substituted amphetamine), the primary factors influencing its stability in solution are likely to be pH, temperature, and exposure to oxidizing agents. While this compound is reported to be stable in light and air in its solid form, its stability in solution under various stress conditions should be thoroughly evaluated.
Q2: My this compound solution is showing signs of degradation. What are the likely degradation pathways?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred from its structure and data on similar compounds like phentermine. Likely pathways include:
-
Oxidation: The amino group can be susceptible to oxidation, potentially forming N-oxide or deaminated products.
-
Hydrolysis: Although the molecule does not contain ester or amide bonds which are highly susceptible to hydrolysis, extreme pH and high temperatures could potentially lead to some degree of degradation.[1]
-
Photodegradation: Although reportedly stable to light in solid form, prolonged exposure of the solution to high-intensity UV or visible light could potentially induce degradation.[2]
Q3: What are the initial steps I should take to troubleshoot the degradation of my this compound solution?
A3: Start by evaluating the following:
-
pH of the solution: Ensure the pH is within a stable range. For many amine-containing drugs, a slightly acidic pH is often optimal for stability.
-
Storage Temperature: Store the solution at the recommended temperature, typically refrigerated (2-8 °C) unless otherwise specified. Avoid repeated freeze-thaw cycles.
-
Exposure to Light: Protect the solution from light by using amber vials or storing it in the dark.
-
Presence of Oxidizing Agents: Ensure the solution is not contaminated with oxidizing agents. Use high-purity solvents and excipients.
Troubleshooting Guides
Issue 1: Loss of Potency in this compound Solution
Possible Causes:
-
Inappropriate pH: The pH of the solution may be too high or too low, catalyzing degradation.
-
Elevated Temperature: Storage at room temperature or higher for extended periods can accelerate degradation.
-
Oxidative Degradation: Presence of dissolved oxygen or trace metal ions can promote oxidation.
Troubleshooting Steps:
-
Verify pH: Measure the pH of a fresh and a degraded sample. If there is a significant difference or if the pH is in a potentially unstable range (e.g., highly alkaline), adjust the pH of new preparations using appropriate buffers.
-
Control Temperature: Ensure the solution is stored at the recommended temperature. Conduct a short-term stability study at different temperatures to understand the temperature sensitivity.
-
Minimize Oxidation:
-
Use de-gassed solvents to prepare the solution.
-
Consider purging the headspace of the container with an inert gas like nitrogen.
-
Incorporate antioxidants (e.g., ascorbic acid, sodium metabisulfite) or chelating agents (e.g., EDTA) in the formulation, after confirming compatibility.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Possible Causes:
-
Formation of degradation products due to hydrolysis, oxidation, or photodegradation.
-
Interaction with excipients or container components.
Troubleshooting Steps:
-
Perform Forced Degradation Studies: Subject the this compound solution to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products. This will help in identifying the retention times of potential degradants.
-
Analyze Excipient and Container Compatibility: Prepare solutions of this compound with and without excipients and store them in the intended container. Analyze for the appearance of new peaks to identify any interactions.
-
Characterize Degradation Products: If significant degradation is observed, techniques like mass spectrometry (MS) can be used to identify the structure of the degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on a this compound solution to understand its intrinsic stability.[3][4]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 7 days in a temperature-controlled oven.
-
Photodegradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis: At appropriate time points, withdraw samples, neutralize the acid and base-stressed samples, and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products. The following is a general HPLC method that can be used as a starting point and should be optimized for your specific application.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A mixture of a phosphate (B84403) or acetate (B1210297) buffer (pH 3-6) and an organic solvent like acetonitrile (B52724) or methanol. The exact ratio should be optimized. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Based on the UV spectrum of this compound (e.g., around 264 nm).[5] |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
Quantitative Data Summary
Direct quantitative data on the degradation of this compound is limited in the public domain. However, forced degradation studies on the structurally similar compound Phentermine provide some insight.
Table 1: Summary of Forced Degradation Data for Phentermine (Inferred Relevance for Chlorphentermine)
| Stress Condition | Reagents and Duration | % Degradation (Phentermine) |
| Acid Degradation | 5N HCl / 4Hrs / 60°C | 5.2% |
| Base Degradation | 5N NaOH / 4Hrs / 60°C | Not specified |
| Thermal Degradation | 105°C / 72Hrs | No significant degradation |
| Photolytic Degradation | Not specified | No significant degradation |
| Peroxide Hydrolysis | Not specified | No significant degradation |
Data adapted from a study on Phentermine and Topiramate. The stability of this compound may differ.
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Experimental workflow for forced degradation studies.
Caption: Inferred degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Species variations in the N-oxidation of chlorphentermine | Scilit [scilit.com]
- 3. iomcworld.org [iomcworld.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Electrochemical Detection of Chlorphentermine and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing electrochemical methods for the detection of chlorphentermine (B1668847) and its metabolites.
Troubleshooting Guides
This section addresses common issues encountered during the electrochemical detection of chlorphentermine and its metabolites.
Issue 1: No or Weak Electrochemical Signal
Question: I am not observing any peak, or the signal for chlorphentermine is very weak. What are the possible causes and solutions?
Answer:
A lack of or a weak signal can stem from several factors related to the electrode, the electrolyte, or the experimental parameters.
| Possible Cause | Troubleshooting Steps |
| Electrode Fouling | The surface of the working electrode can become passivated by the adsorption of oxidation products or components from the sample matrix. This is a common issue with aromatic amines. To resolve this, polish the electrode surface with alumina (B75360) slurry, followed by sonication in ethanol (B145695) and deionized water. For modified electrodes, refer to the specific regeneration protocol for the modification layer. |
| Incorrect pH of Supporting Electrolyte | The electrochemical oxidation of chlorpheniramine (B86927) is pH-dependent. The peak current is often maximal at a specific pH, which can vary depending on the electrode material. For instance, a maximum peak current has been observed at pH 10.4 for a glassy carbon electrode.[1] Prepare a fresh supporting electrolyte and verify its pH. It is advisable to perform a pH optimization study (e.g., from pH 6 to 11) to determine the optimal pH for your specific setup.[2] |
| Inappropriate Potential Window | The oxidation of chlorpheniramine occurs at a specific potential. If the applied potential window does not encompass this potential, no signal will be observed. The oxidation peak for chlorpheniramine has been reported to occur at approximately +1.0 V (vs. Ag/AgCl). Ensure your potential scan range covers the expected oxidation potential. |
| Low Analyte Concentration | The concentration of chlorphentermine or its metabolites in your sample may be below the detection limit of your method. Consider pre-concentration steps or use a more sensitive detection technique, such as square wave voltammetry (SWV), which offers improved resolution and a lower background current compared to cyclic voltammetry (CV).[1] |
| Inactive Electrode Surface | The electrode surface may not be sufficiently active to catalyze the oxidation reaction. For bare electrodes, ensure proper cleaning and polishing. For modified electrodes, verify the integrity and activity of the modification layer. The use of multi-walled carbon nanotubes (MWCNT) modified glassy carbon electrodes (GCE) has been shown to accelerate the electron transfer reactions of chlorpheniramine.[2] |
Issue 2: Poor Reproducibility and Signal Instability
Question: My results are not reproducible, and the peak current decreases with successive measurements. What could be the problem?
Answer:
Poor reproducibility is often linked to electrode surface instability and changes in the sample matrix over time.
| Possible Cause | Troubleshooting Steps |
| Progressive Electrode Fouling | Repeated measurements can lead to the accumulation of fouling agents on the electrode surface, causing a decrease in the active surface area and a corresponding drop in the signal. It is crucial to clean and re-polish the electrode between each measurement or a set of measurements to ensure a consistent surface. |
| Matrix Effects | Biological samples such as urine and serum contain numerous endogenous compounds that can interfere with the electrochemical detection.[3] These matrix components can adsorb onto the electrode surface or alter the conductivity of the solution. Implement a sample preparation protocol to minimize matrix effects. This can include dilution, protein precipitation, or solid-phase extraction. |
| Changes in Sample Composition | The sample itself may not be stable over time. Ensure proper storage and handling of your samples to prevent degradation of the analytes. |
| Inconsistent Electrode Modification | If you are using a modified electrode, inconsistencies in the preparation of the modification layer can lead to variability in the results. Ensure a standardized and reproducible procedure for electrode modification. |
Issue 3: Unexplained Peaks or Interferences
Question: I am observing extra peaks in my voltammogram that do not correspond to chlorphentermine. What are these and how can I eliminate them?
Answer:
The presence of interfering peaks is a common challenge, especially when analyzing complex biological samples.
| Possible Cause | Troubleshooting Steps |
| Presence of Endogenous Interferents | Biological fluids contain electroactive species such as ascorbic acid, uric acid, and dopamine, which can oxidize at potentials similar to that of chlorphentermine, leading to overlapping peaks. The use of electrode modifiers can help to separate the oxidation peaks of the analyte and interferents. |
| Co-administered Drugs or their Metabolites | If the subject has taken other medications, these compounds or their metabolites could be electroactive and interfere with the detection of chlorphentermine. A thorough review of the subject's medication history is important. Sample preparation techniques like liquid chromatography can be used to separate the compounds before electrochemical detection. |
| Sample Contamination | Contamination from glassware, solvents, or handling can introduce electroactive impurities. Ensure all equipment is scrupulously clean and use high-purity reagents. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the principle of electrochemical detection of chlorphentermine?
A1: The electrochemical detection of chlorphentermine is based on its oxidation at the surface of a working electrode. When a suitable potential is applied, chlorphentermine undergoes an irreversible oxidation reaction, which involves the transfer of electrons. This electron transfer generates a current that is proportional to the concentration of chlorphentermine in the sample. The tertiary amine group in the chlorphentermine molecule is the likely site of oxidation.[4]
Q2: What are the main metabolites of chlorphentermine?
A2: The metabolism of chlorphentermine in humans primarily involves N-oxidation, leading to the formation of N-hydroxychlorphentermine, which can be further oxidized to the corresponding C-nitroso and nitro compounds.[5][6]
Q3: Are the metabolites of chlorphentermine electrochemically active?
A3: While specific electrochemical data for chlorphentermine metabolites is scarce in the literature, it is expected that they would be electrochemically active. The N-hydroxy and N-oxide functionalities are known to be electroactive. For instance, N-oxides can undergo electrochemical reduction.
Experimental Setup and Protocols
Q4: What type of electrode is best suited for chlorphentermine detection?
A4: Glassy carbon electrodes (GCE) are commonly used as working electrodes for the detection of chlorphentermine.[1] To enhance sensitivity and selectivity, the GCE surface can be modified with various nanomaterials. Multi-walled carbon nanotubes (MWCNTs) have been shown to significantly improve the electrochemical response for chlorpheniramine.[2]
Q5: What is a suitable supporting electrolyte and pH for the analysis?
A5: Phosphate buffer solution (PBS) is a commonly used supporting electrolyte. The pH of the electrolyte is a critical parameter that needs to be optimized. For chlorpheniramine detection at a GCE, a pH of 10.4 has been reported to yield the maximum peak current.[1]
Q6: Which voltammetric technique is recommended for quantitative analysis?
A6: Square wave voltammetry (SWV) is often preferred for quantitative analysis due to its higher sensitivity and better resolution of peaks compared to cyclic voltammetry (CV).[1] Differential pulse voltammetry (DPV) is also a sensitive technique that has been successfully used for the determination of chlorpheniramine.[2]
Data Interpretation and Artifacts
Q7: What are common artifacts in the electrochemical detection of aromatic amines like chlorphentermine?
A7: The most common artifact is electrode fouling, where the oxidation products of the amine polymerize and form an insulating layer on the electrode surface, leading to a decrease in signal with repeated measurements. Matrix effects from biological samples can also cause signal suppression or enhancement.
Q8: How can I confirm that the peak I am observing is indeed from chlorphentermine?
A8: The "standard addition" method is a reliable way to confirm the identity of the peak. In this method, a known amount of a chlorphentermine standard is added to the sample, and the increase in the peak current is measured. A linear increase in the peak current with the added standard concentration confirms that the peak corresponds to chlorphentermine.
Quantitative Data Summary
Table 1: Performance of Different Electrodes for Chlorpheniramine Maleate (CPM) Detection
| Electrode | Voltammetric Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Glassy Carbon Electrode (GCE) | Square Wave Voltammetry (SWV) | 1.0 - 100 | 0.028 | [1] |
| Multi-walled Carbon Nanotube modified GCE (MWCNT-GCE) | Differential Pulse Voltammetry (DPV) | 5 - 500 | 1.63 | [2] |
| NiCoP/PVP/PAN/CNFs | Electrochemiluminescence | 0.01 - 70 | 0.00078 | [3] |
Experimental Protocols
Protocol 1: Preparation of a Multi-walled Carbon Nanotube Modified Glassy Carbon Electrode (MWCNT-GCE)
-
GCE Polishing: Polish the bare GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinsing: Rinse the electrode thoroughly with deionized water.
-
Sonication: Sonicate the electrode in deionized water and then in ethanol for 5 minutes each to remove any residual alumina particles.
-
Drying: Dry the electrode under a stream of nitrogen.
-
MWCNT Suspension Preparation: Disperse a small amount of MWCNTs in a suitable solvent like N,N-dimethylformamide (DMF) with the aid of ultrasonication to obtain a stable, black suspension.
-
Modification: Drop-cast a small, precise volume (e.g., 5 µL) of the MWCNT suspension onto the cleaned GCE surface.
-
Drying: Allow the solvent to evaporate completely at room temperature or under an infrared lamp.
Protocol 2: Square Wave Voltammetry (SWV) for Chlorphentermine Detection
-
Electrochemical Cell Setup: Use a three-electrode system consisting of the working electrode (e.g., MWCNT-GCE), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Deoxygenate the supporting electrolyte (e.g., 0.1 M PBS, pH 10.4) by bubbling with high-purity nitrogen gas for at least 15 minutes.
-
SWV Parameter Setup:
-
Potential Range: Scan over a range that includes the oxidation potential of chlorphentermine (e.g., +0.6 V to +1.2 V vs. Ag/AgCl).
-
Frequency: Typically 10-100 Hz.
-
Amplitude: Typically 25-50 mV.
-
Step Potential: Typically 2-5 mV.
-
-
Measurement: Record the square wave voltammogram of the blank supporting electrolyte first. Then, add the sample containing chlorphentermine to the electrochemical cell and record the voltammogram. The peak current at the oxidation potential of chlorphentermine is proportional to its concentration.
Visualizations
Caption: Metabolic pathway of Chlorphentermine.
Caption: Troubleshooting workflow for weak electrochemical signals.
Caption: Common artifacts and their mitigation strategies.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. electrochemsci.org [electrochemsci.org]
- 3. mdpi.com [mdpi.com]
- 4. Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Metabolism of chlorphentermine and phentermine in man to yield hydroxylamino, <i>C</i>-nitroso- and nitro-compounds [ouci.dntb.gov.ua]
- 6. academic.oup.com [academic.oup.com]
Validation & Comparative
Validating the Serotonergic Activity of Chlorphentermine Hydrochloride In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro serotonergic activity of Chlorphentermine (B1668847) hydrochloride against its structural analogs, Fenfluramine (B1217885) and Phentermine. The data presented herein is intended to assist researchers in designing and interpreting experiments to validate the serotonergic profile of these compounds.
Comparative Analysis of Serotonergic Activity
Chlorphentermine, an amphetamine derivative, is recognized for its serotonergic properties. To objectively assess its in vitro activity, this guide compares its effects on the serotonin (B10506) transporter (SERT) and key serotonin receptor subtypes with those of Fenfluramine, a well-characterized serotonin-releasing agent, and Phentermine, which is primarily a norepinephrine-dopamine releasing agent with limited serotonergic action.
Interaction with the Serotonin Transporter (SERT)
A primary mechanism of many serotonergic compounds is the modulation of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. The following table summarizes the in vitro inhibitory activity of Chlorphentermine hydrochloride and its comparators on SERT.
Table 1: In Vitro Inhibition of Serotonin Transporter (SERT) by Chlorphentermine and Comparators
| Compound | Ki (nM) for Inhibition of [3H]5-HT Uptake | Primary Mechanism at SERT |
| Chlorphentermine | 89 ± 14 | Substrate (Serotonin Releaser)[1][2] |
| Fenfluramine | 231 ± 38 | Substrate (Serotonin Releaser)[1][2] |
| Phentermine | > 10,000 | Very Weak Inhibitor[1][2] |
Data sourced from Rothman et al., 1999.[1][2]
Binding Affinity for Serotonin Receptor Subtypes
Beyond the serotonin transporter, direct interactions with serotonin receptors can significantly contribute to a compound's overall serotonergic profile. The following table presents available data on the binding affinities (Ki) of Chlorphentermine, Fenfluramine, and Phentermine for the 5-HT1A, 5-HT2A, and 5-HT2B receptor subtypes. It is important to note that the active metabolite of Fenfluramine, Norfenfluramine, often exhibits higher affinity for these receptors.
Table 2: In Vitro Binding Affinities (Ki in nM) for Serotonin Receptors
| Compound / Metabolite | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT2B Receptor |
| Chlorphentermine | Data Not Available | Data Not Available | Data Not Available |
| Fenfluramine | 673 - 1950[3] | Micromolar affinity[3] | ~5000[3][4] |
| Norfenfluramine | 673 - 1950[3] | More potent than Fenfluramine[5] | 10 - 50[3] |
| Phentermine | Low Affinity | Inactive[6] | No appreciable binding affinity[7] |
Data for Fenfluramine and Norfenfluramine sourced from Rothman et al., 2000 and other indicated sources.[3][4][5] Data for Phentermine is based on multiple reports indicating a lack of significant affinity.[6][7]
Experimental Protocols
To facilitate the replication and validation of the presented data, detailed methodologies for key in vitro assays are provided below.
Radioligand Binding Assay for Serotonin Receptors (e.g., 5-HT2A)
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human serotonin receptor of interest (e.g., HEK293 cells expressing h5-HT2A).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]Ketanserin for 5-HT2A).
-
Test Compound: this compound or comparator compounds.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM Mianserin for 5-HT2A).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/B), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
96-well microplates.
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the target receptor.
-
Homogenize the cells in ice-cold lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Add the non-specific binding control, radioligand, and membrane preparation.
-
Competitive Binding: Add serial dilutions of the test compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Serotonin Transporter (SERT) Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells or synaptosomes expressing SERT.
Materials:
-
SERT Source: A suitable cell line endogenously or recombinantly expressing SERT (e.g., HEK293-hSERT, JAR cells) or rat brain synaptosomes.
-
Radiolabeled Substrate: [3H]Serotonin ([3H]5-HT).
-
Test Compound: this compound or comparator compounds.
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer.
-
Wash Buffer: Ice-cold uptake buffer.
-
Lysis Buffer: (e.g., 1% Triton X-100).
-
Scintillation Cocktail.
-
96-well microplates.
-
Filtration apparatus or plate washer.
-
Scintillation counter.
Procedure:
-
Cell/Synaptosome Plating: Plate the cells or synaptosomes in a 96-well plate and allow them to adhere.
-
Pre-incubation: Wash the wells with uptake buffer and then pre-incubate with various concentrations of the test compound for a specified time (e.g., 15-30 minutes) at 37°C.
-
Uptake Initiation: Add [3H]5-HT to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. This incubation time should be within the linear range of uptake.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the wells multiple times with ice-cold wash buffer.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the amount of [3H]5-HT taken up at each concentration of the test compound.
-
Plot the percentage of inhibition of uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizing Serotonergic Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the in vitro validation of serotonergic activity.
Caption: Serotonergic signaling pathway and the action of Chlorphentermine.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for a serotonin transporter (SERT) uptake assay.
References
- 1. Aminorex, fenfluramine, and chlorphentermine are serotonin transporter substrates. Implications for primary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phentermine - Wikipedia [en.wikipedia.org]
- 7. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vivo Efficacy: Chlorphentermine vs. Phentermine
An Objective Guide for Researchers and Drug Development Professionals
Introduction
Chlorphentermine (B1668847) and phentermine are both sympathomimetic amines of the substituted amphetamine chemical class, historically prescribed as anorectics. However, they exhibit distinct pharmacological mechanisms of action, which are presumed to translate to different efficacy and side-effect profiles. Phentermine remains a widely prescribed short-term treatment for obesity, while chlorphentermine has largely been withdrawn from the market due to safety concerns. This guide synthesizes the available preclinical and clinical data to offer a comparative perspective on their in vivo efficacy.
Mechanisms of Action: A Tale of Two Neurotransmitters
The primary difference in the mode of action between chlorphentermine and phentermine lies in their principal neurotransmitter targets. Phentermine primarily acts as a norepinephrine-releasing agent, with some dopamine-releasing activity, while chlorphentermine is a selective serotonin-releasing agent (SSRA).[1][2]
Phentermine's Signaling Pathway
Phentermine stimulates the release of norepinephrine (B1679862) from presynaptic vesicles in the lateral hypothalamus.[3] This increase in synaptic norepinephrine activates adrenergic receptors, leading to a suppression of appetite.[4][5][6][7]
Chlorphentermine's Signaling Pathway
Chlorphentermine selectively triggers the release of serotonin (B10506) from presynaptic neurons.[1][2] Elevated synaptic serotonin levels are thought to enhance satiety and reduce food intake by acting on various serotonin receptors in the brain.
Quantitative Data on In Vivo Efficacy
The following tables summarize efficacy data from separate clinical trials. The differing study designs, patient populations, and time periods preclude a direct, statistically valid comparison.
Table 1: Summary of Phentermine Efficacy in Human Clinical Trials
| Study Population | Duration | Dosage | Average Weight Loss | % Patients with ≥5% Weight Loss | % Patients with ≥10% Weight Loss | Reference(s) |
| Obese adults | 12 weeks | 37.5 mg/day | -6.7 kg (vs. placebo) | Not Reported | Not Reported | [8] |
| Obese adults | 6 months | 15 mg/day | -6.9 kg | 76.7% | 43.7% | [9] |
| Obese adults | 6 months | 30 mg/day | -8.4 kg | 82.2% | 41.1% | [9] |
| Obese adults | 12 weeks | 30 mg/day (DCR) | -8.1 kg (vs. -1.7 kg placebo) | 95.8% | 62.5% | [10] |
| Obese adults | 12 weeks | Not specified | -3.8 kg | 45.6% | Not Reported | [11] |
DCR: Diffuse-controlled release
Table 2: Summary of Chlorphentermine Efficacy in Human Clinical Trials (Historical Data)
| Study Population | Duration | Dosage | Average Weight Loss | % Patients with ≥5% Weight Loss | % Patients with ≥10% Weight Loss | Reference(s) |
| Obese adolescents | 12 weeks | 65 mg/day | -6.7 kg (vs. +0.5 kg placebo) | Not Reported | Not Reported | [12] |
| Obese adolescents (extension) | 24 weeks | 65 mg/day | -14.5 kg (from baseline) | Not Reported | Not Reported | [12] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing efficacy data. Below are representative protocols for phentermine and a summary of the methods used in a historical chlorphentermine study.
Representative Protocol: Modern Phentermine Clinical Trial
This protocol is a composite based on common elements of recent obesity drug trials.[8]
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.
-
Participant Population: Adult males and females (18-65 years) with a Body Mass Index (BMI) of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity (e.g., controlled hypertension, dyslipidemia).
-
Intervention:
-
Treatment Group: Phentermine HCl 37.5 mg, one tablet administered orally once daily in the morning.
-
Control Group: Matching placebo, one tablet administered orally once daily in the morning.
-
-
Concomitant Therapy: All participants receive standardized counseling on a reduced-calorie diet (e.g., 1500 kcal/day) and increased physical activity.
-
Primary Efficacy Endpoints:
-
Mean percent change in body weight from baseline to week 12.
-
Proportion of participants achieving at least 5% weight loss from baseline to week 12.
-
-
Secondary Efficacy Endpoints:
-
Absolute change in body weight and waist circumference.
-
Changes in metabolic parameters (e.g., lipid profile, fasting glucose).
-
-
Data Collection: Body weight, waist circumference, vital signs, and adverse events are recorded at baseline and at specified follow-up visits (e.g., weeks 4, 8, and 12). Blood samples for metabolic analysis are collected at baseline and week 12.
Protocol Summary: Historical Chlorphentermine Study
This protocol is based on a 1968 study in adolescents.[12]
-
Study Design: A 12-week, randomized, placebo-controlled trial, with a subsequent 12-week open-label extension.
-
Participant Population: 30 obese adolescents.
-
Intervention:
-
Treatment Group: Chlorphentermine 65 mg daily.
-
Control Group: Placebo.
-
-
Concomitant Therapy: Participants did not receive specific instructions on diet or exercise.
-
Primary Efficacy Endpoint: Change in absolute body weight.
Hypothetical Workflow for Direct In Vivo Comparison
To directly compare the efficacy of chlorphentermine and phentermine, a preclinical study in an animal model of obesity would be required. The following workflow illustrates a potential experimental design.
Conclusion
Based on their distinct mechanisms of action and the available, albeit limited and non-comparative, data, it is plausible that chlorphentermine and phentermine would exhibit different efficacy profiles. Phentermine's efficacy in weight reduction is well-documented in numerous modern clinical trials.[8][9][10][11] Chlorphentermine also demonstrated significant weight loss effects in historical studies.[12] However, the serotonergic action of chlorphentermine is similar to that of other withdrawn anorectics like fenfluramine, which were associated with serious cardiovascular side effects. The lack of modern, direct comparative studies makes it impossible to definitively state which compound is more efficacious in vivo. Future preclinical studies, following a rigorous, controlled protocol as outlined above, would be necessary to provide a direct and objective comparison of their efficacy in weight loss, appetite suppression, and metabolic effects.
References
- 1. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 2. mayo.edu [mayo.edu]
- 3. medpace.com [medpace.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Mephentermine - Wikipedia [en.wikipedia.org]
- 6. Phentermine | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 7. Phentermine - Wikipedia [en.wikipedia.org]
- 8. ahajournals.org [ahajournals.org]
- 9. [Mechanism of inhibitory action of chlorphentermine and serotonin on food intake with special reference to the site of the action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of Animal Models of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serotonin releasing agent - Wikipedia [en.wikipedia.org]
- 12. iqvia.com [iqvia.com]
A Comparative Analysis of the Serotonergic and Adrenergic Effects of Chlorphentermine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Chlorphentermine (B1668847) hydrochloride, a sympathomimetic amine of the amphetamine class, has been primarily recognized for its anorectic properties. A comprehensive understanding of its pharmacological profile reveals a nuanced interplay between its effects on the serotonergic and adrenergic systems. This guide provides an objective comparison of these effects, supported by available experimental data, to inform further research and drug development endeavors.
Quantitative Comparison of Serotonergic and Adrenergic Activity
Chlorphentermine hydrochloride exhibits a distinct preference for the serotonergic system, acting as a potent serotonin (B10506) releasing agent with significantly weaker effects on norepinephrine (B1679862) and dopamine (B1211576). This is in contrast to its structural analog, phentermine, which primarily acts as a norepinephrine and dopamine releasing agent. The following tables summarize the available quantitative data on the monoamine release and reuptake inhibition properties of chlorphentermine.
Table 1: Monoamine Release Potency of Chlorphentermine
| Neurotransmitter | EC50 (nM) |
| Serotonin (5-HT) | 30.9[1] |
| Norepinephrine (NE) | >10,000[1] |
| Dopamine (DA) | 2,650[1] |
| EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect in vitro. A lower EC50 value indicates a higher potency. |
Table 2: Monoamine Transporter Inhibition of Chlorphentermine
| Transporter | IC50 (nM) |
| Norepinephrine Transporter (NET) | 451[1] |
| IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. |
The data clearly demonstrates that chlorphentermine is a highly selective serotonin releasing agent (SSRA)[1]. Its potency for inducing serotonin release is approximately 86-fold greater than its potency for dopamine release and orders of magnitude greater than for norepinephrine release. While it is a relatively weak norepinephrine reuptake inhibitor, this effect is still more pronounced than its ability to release norepinephrine[1].
Adrenergic and Serotonergic Signaling Pathways
To visualize the distinct mechanisms of action, the following diagrams illustrate the canonical signaling pathways for the adrenergic and serotonergic systems, followed by a diagram depicting the proposed interaction of this compound with these pathways.
References
A Comparative Analysis of Chlorphentermine and Fenfluramine's Effects on the Serotonin Transporter (SERT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological effects of Chlorphentermine and Fenfluramine (B1217885) on the serotonin (B10506) transporter (SERT). The information presented is supported by experimental data to aid in research and drug development efforts.
Introduction
Chlorphentermine and Fenfluramine are both phenethylamine (B48288) derivatives that were historically used as appetite suppressants. Their primary mechanism of action involves the modulation of serotonin neurotransmission through interaction with the serotonin transporter (SERT). Understanding the nuances of their effects on SERT is crucial for comprehending their therapeutic actions and side-effect profiles. Both compounds are classified as serotonin releasing agents (SRAs), acting as substrates for SERT. This means they are transported into the presynaptic neuron by SERT, which in turn leads to a non-exocytotic release of serotonin into the synaptic cleft.
Mechanism of Action at SERT
Both Chlorphentermine and Fenfluramine are SERT substrates, a characteristic that distinguishes them from selective serotonin reuptake inhibitors (SSRIs) which block the transporter without being transported themselves.[1][2] The process of being transported into the neuron allows these agents to promote the efflux of serotonin through a reversal of the normal transporter function.[1][2]
Fenfluramine , in addition to its action as a SERT substrate, also interacts with vesicular monoamine transporter 2 (VMAT2), further contributing to an increase in cytoplasmic serotonin available for release. It also exhibits agonist activity at certain serotonin receptors, particularly the 5-HT2B and 5-HT2C receptors, which is believed to contribute to some of its therapeutic effects and side effects.
Chlorphentermine is considered a highly selective serotonin releasing agent.[3] It potently inhibits serotonin uptake and induces its release with less pronounced effects on other monoamine transporters like the dopamine (B1211576) transporter (DAT).[1][3]
Quantitative Comparison of In Vitro SERT Activity
The following table summarizes the binding affinity (Ki) and uptake inhibition potency (IC50) of Chlorphentermine and Fenfluramine at the serotonin transporter, based on data from a comparative study by Rothman et al. (1999).
| Compound | SERT Binding (Ki, nM) | SERT Uptake Inhibition (IC50, nM) |
| Chlorphentermine | 350 ± 61 | 110 ± 11 |
| Fenfluramine | 2370 ± 130 | 1130 ± 66 |
Data sourced from Rothman et al. (1999), Circulation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, as described by Rothman et al. (1999).
SERT Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of Chlorphentermine and Fenfluramine for the serotonin transporter.
-
Tissue Preparation: Rat brain tissue was homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet was washed and resuspended in fresh buffer.
-
Assay Conditions: The binding assay was performed in a final volume of 1 ml containing the prepared brain homogenate, 0.1 nM of the radioligand [³H]paroxetine, and varying concentrations of the test compounds (Chlorphentermine or Fenfluramine).
-
Incubation: The mixture was incubated at 25°C for 60 minutes.
-
Termination and Measurement: The incubation was terminated by rapid filtration through glass fiber filters. The filters were then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters, representing the bound radioligand, was quantified using liquid scintillation spectrometry.
-
Data Analysis: The Ki values were calculated from the IC50 values (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Serotonin Uptake Inhibition Assay
-
Objective: To measure the potency (IC50) of Chlorphentermine and Fenfluramine in inhibiting serotonin uptake into synaptosomes.
-
Synaptosome Preparation: Synaptosomes (resealed nerve terminals) were prepared from rat brain tissue by homogenization and differential centrifugation.
-
Assay Conditions: The uptake assay was conducted in a buffer solution containing the prepared synaptosomes, a low concentration of [³H]serotonin, and various concentrations of the test compounds.
-
Incubation: The mixture was incubated at 37°C for a short period (typically 5-10 minutes) to allow for serotonin uptake.
-
Termination and Measurement: The uptake process was stopped by rapid filtration through glass fiber filters and washing with ice-cold buffer. The amount of [³H]serotonin taken up by the synaptosomes was determined by measuring the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: The IC50 values were determined by non-linear regression analysis of the concentration-response curves.
Visualizing Mechanisms and Workflows
Mechanism of Action at the Serotonergic Synapse
Caption: Mechanism of Chlorphentermine and Fenfluramine at the SERT.
Experimental Workflow for SERT Binding Assay
Caption: Workflow for the SERT radioligand binding assay.
Experimental Workflow for Serotonin Uptake Inhibition Assay
Caption: Workflow for the serotonin uptake inhibition assay.
Conclusion
Both Chlorphentermine and Fenfluramine function as serotonin releasing agents by acting as substrates for the serotonin transporter. However, comparative in vitro data demonstrates that Chlorphentermine has a significantly higher affinity for SERT and is a more potent inhibitor of serotonin uptake than Fenfluramine. Fenfluramine's pharmacological profile is broader, including interactions with VMAT2 and serotonin receptors. These differences in potency and mechanism at SERT likely contribute to variations in their overall pharmacological effects and clinical profiles. This guide provides foundational data and methodologies to support further research into the nuanced interactions of these and other compounds with the serotonin transporter.
References
In Vitro Binding Affinity of Chlorphentermine to the Serotonin Transporter (SERT): A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro binding affinity of chlorphentermine (B1668847) to the serotonin (B10506) transporter (SERT) against other known SERT ligands. The data presented is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers in pharmacology and drug development.
Executive Summary
Chlorphentermine, a sympathomimetic amine with anorectic properties, has been demonstrated to be a potent ligand for the serotonin transporter (SERT). In vitro studies confirm that chlorphentermine binds to SERT and acts as a substrate, a mechanism it shares with other anorectics like fenfluramine (B1217885) and aminorex.[1][2][3] This activity at SERT is a critical aspect of its pharmacological profile. This guide presents a comparative analysis of its binding affinity alongside well-characterized selective serotonin reuptake inhibitors (SSRIs) and other relevant compounds.
Comparative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki in nM) of chlorphentermine and a selection of comparator compounds for the serotonin transporter. Lower Ki values are indicative of higher binding affinity. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Compound | Class | Ki (nM) for SERT | Reference(s) |
| Chlorphentermine | Anorectic | ~35 | (Rothman et al., 1999)[1][2][3] |
| Fenfluramine | Anorectic | ~53 | (Rothman et al., 1999)[1][2][3] |
| Aminorex | Anorectic | ~56 | (Rothman et al., 1999)[1][2][3] |
| Paroxetine (B1678475) | SSRI | ~0.07 - 1 | (Coleman & Gouaux, 2018; Tatsumi et al., 1997)[2][4][5][6][7] |
| Citalopram (S-citalopram) | SSRI | ~1.8 - 5 | (Andersen et al., 2010; Chen et al., 2005)[8][9][10] |
| Fluoxetine (B1211875) | SSRI | ~1.1 - 10.8 | (Tatsumi et al., 1997; Nakagawasai et al., 2004)[11][12][13][14] |
| Sertraline (B1200038) | SSRI | ~0.29 - 3.39 | (Tatsumi et al., 1997; Nakagawasai et al., 2004)[1][3][14][15][16] |
| Cocaine | DAT/SERT/NET Inhibitor | ~200 - 300 | (Han & Gu, 2006)[17][18][19][20] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro radioligand binding assays. Below is a detailed, generalized methodology for a competitive binding assay to determine the affinity of a test compound for SERT.
Protocol: In Vitro Competitive Radioligand Binding Assay for SERT
1. Preparation of Synaptosomes:
-
Tissue Source: Rat brain tissue (e.g., caudate, frontal cortex, or whole brain minus cerebellum) is commonly used due to the high density of SERT.
-
Homogenization: The tissue is homogenized in an ice-cold sucrose (B13894) buffer (e.g., 0.32 M sucrose with protease inhibitors).
-
Centrifugation: The homogenate undergoes differential centrifugation to isolate the synaptosomal fraction, which is rich in nerve terminals and associated transporters. The final pellet is resuspended in an appropriate assay buffer.
2. Radioligand Binding Assay:
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: A high-affinity SERT radioligand, such as [3H]citalopram or [125I]RTI-55, is used at a concentration at or below its Kd value.
-
Assay Components (in triplicate):
-
Total Binding: Synaptosome preparation, radioligand, and assay buffer.
-
Non-specific Binding: Synaptosome preparation, radioligand, and a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) to saturate the specific binding sites.
-
Test Compound: Synaptosome preparation, radioligand, and varying concentrations of the test compound (e.g., chlorphentermine).
-
-
Incubation: The assay plate is incubated, typically at room temperature or 37°C, for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
3. Data Analysis:
-
Specific Binding Calculation: Specific Binding = Total Binding - Non-specific Binding.
-
IC50 Determination: The percentage of specific binding is plotted against the logarithm of the test compound concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of serotonin reuptake and the workflow of a typical in vitro competitive binding assay used to assess SERT binding.
References
- 1. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sertraline - Wikipedia [en.wikipedia.org]
- 4. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife [elifesciences.org]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Computation-guided analysis of paroxetine binding to hSERT reveals functionally important structural elements and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High- and low-affinity binding of S-citalopram to the human serotonin transporter mutated at 20 putatively important amino acid positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. fluoxetine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sertraline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. researchgate.net [researchgate.net]
- 18. The binding sites for cocaine and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Molecular mechanisms of cocaine reward: Combined dopamine and serotonin transporter knockouts eliminate cocaine place preference - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Chlorphentermine Analysis
In the landscape of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. Chlorphentermine, a sympathomimetic amine used as an appetite suppressant, requires robust analytical methods for its determination in various matrices. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful techniques widely employed for this purpose. This guide provides a comprehensive cross-validation comparison of these two methods, offering insights into their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable technique for their analytical needs.
Core Principles of Analytical Method Cross-Validation
Method cross-validation is a critical process in analytical chemistry that establishes the equivalency of two distinct analytical methods. It ensures that results are reliable and reproducible, irrespective of the method employed. The workflow for cross-validation typically involves a systematic comparison of key validation parameters.
Caption: General workflow for the cross-validation of two analytical methods.
Quantitative Performance Comparison
The primary distinction between HPLC and LC-MS lies in their sensitivity and selectivity. LC-MS generally offers significantly lower limits of detection (LOD) and quantification (LOQ), making it the preferred choice for trace-level analysis.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Linearity Range | 10 - 70 µg/mL[1] | 0.52 - 20.8 ng/mL[2][3] |
| Accuracy (% Recovery) | 98.99% - 101.09%[1] | Not explicitly stated, but intra/inter-day precision suggests high accuracy[2][3] |
| Precision (% RSD) | < 2.0%[4] | 0.0% - 13.9% (intra- and inter-day)[2][3] |
| Limit of Detection (LOD) | 0.015 - 0.023 µg/mL[5] | 0.4 ng/mL[6] |
| Limit of Quantification (LOQ) | 0.052 - 0.080 µg/mL[5] | 2.0 ng/mL[6] |
Note: The data presented is based on studies of Chlorpheniramine (B86927) and is used as a proxy for Chlorphentermine.
The following diagram visually contrasts the key performance attributes of HPLC and LC-MS.
Caption: Key performance characteristics of HPLC vs. LC-MS.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for both HPLC and LC-MS analysis of Chlorpheniramine, which can be adapted for Chlorphentermine.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine analysis of Chlorphentermine in pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1][7] For instance, a mobile phase consisting of acetonitrile and phosphate buffer (55:45 v/v) with the pH adjusted to 5.6 has been reported.[1]
-
Flow Rate: A constant flow rate, typically 1.0 mL/min, is maintained for reproducible results.[1][7]
-
Detection: UV detection is performed at a wavelength where the analyte exhibits maximum absorbance, for example, 255 nm.[1]
-
Sample Preparation: The sample is dissolved in a suitable solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method is ideal for applications requiring high sensitivity, such as pharmacokinetic studies in biological matrices.[8]
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole).
-
Column: A reversed-phase C18 column is typically employed.
-
Mobile Phase: A mobile phase consisting of volatile buffers is necessary for MS detection.[9] A common mobile phase is a gradient mixture of methanol and 1% acetic acid solution.[10]
-
Flow Rate: A flow rate of around 1 mL/min is often used.[10]
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.[10]
-
Mass Spectrometry Detection: The mass spectrometer is programmed to detect and determine the molecular ions or specific fragment ions of the analyte.[10]
-
Sample Preparation: For biological samples like plasma, a sample clean-up step is essential. This can involve protein precipitation with a solvent like acetonitrile or solid-phase extraction (SPE) to isolate the analyte from the matrix.[8]
Conclusion: Selecting the Appropriate Method
The choice between HPLC and LC-MS for the analysis of Chlorphentermine is contingent upon the specific analytical requirements. HPLC stands as a robust, cost-effective, and reliable method well-suited for routine quality control of pharmaceutical formulations where high sensitivity is not the primary concern.[8] Its operational simplicity and lower cost make it an attractive option.
Conversely, LC-MS is the superior technique when high sensitivity and selectivity are paramount.[8][11] It is the method of choice for analyzing trace levels of Chlorphentermine, especially in complex biological matrices, and for identifying unknown impurities.[11] A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to make an informed decision and select the most appropriate method to achieve their analytical objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simple and sensitive method for the determination of chlorpheniramine maleate in human plasma using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. plantarchives.org [plantarchives.org]
- 6. Trace determination of chlorpheniramine in human plasma using magnetic dispersive solid-phase extraction based on a graphene oxide/Fe 3 O 4 @polythion ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09707G [pubs.rsc.org]
- 7. iomcworld.org [iomcworld.org]
- 8. benchchem.com [benchchem.com]
- 9. pharmaguddu.com [pharmaguddu.com]
- 10. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
Differentiating the neurochemical profiles of Chlorphentermine and Dexfenfluramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurochemical profiles of two anorectic agents, Chlorphentermine and Dexfenfluramine (B1670338). Both compounds have been utilized for their appetite-suppressant properties, yet they exhibit distinct pharmacological characteristics that influence their therapeutic and adverse effect profiles. This document summarizes their mechanisms of action, interactions with neurotransmitter systems, and receptor binding affinities, supported by experimental data and detailed methodologies.
Core Mechanisms of Action
Chlorphentermine and Dexfenfluramine primarily exert their effects by modulating the serotonin (B10506) (5-hydroxytryptamine, 5-HT) system. Both are classified as serotonin-releasing agents (SRAs), meaning they facilitate the release of 5-HT from presynaptic neurons into the synaptic cleft.[1] Dexfenfluramine also significantly inhibits the reuptake of serotonin, further increasing its synaptic concentration.[2]
While both drugs target the serotonergic system, their selectivity and potency differ. Dexfenfluramine is a potent SRA and reuptake inhibitor.[2] Chlorphentermine is recognized as a highly selective SRA.[1]
Comparative Neurochemical Data
The following table summarizes the in vitro binding affinities and functional potencies of Chlorphentermine and Dexfenfluramine at key monoamine transporters. This data provides a quantitative comparison of their primary neurochemical interactions.
| Target | Parameter | Chlorphentermine | Dexfenfluramine | Reference |
| Serotonin Transporter (SERT) | Release EC₅₀ (nM) | 30.9 | ~52 (as d,l-fenfluramine) | [3] |
| Uptake Inhibition Kᵢ (nM) | Potent inhibitor (substrate) | Potent inhibitor (substrate) | [2] | |
| Dopamine (B1211576) Transporter (DAT) | Release EC₅₀ (nM) | 2650 | >20,000 (weak inhibitor) | [3] |
| Uptake Inhibition Kᵢ (nM) | Weak inhibitor | Very weak inhibitor | [2] | |
| Norepinephrine (B1679862) Transporter (NET) | Release EC₅₀ (nM) | >10,000 | Weak activity | [3] |
| Uptake Inhibition IC₅₀ (nM) | 451 | Weak activity | [3] | |
| 5-HT₂A Receptor | Agonist EC₅₀ (nM) | >10,000 (negligible activity) | Agonist activity | [1][3] |
| 5-HT₂B Receptor | Agonist EC₅₀ (nM) | 5370 (negligible activity) | Potent agonist | [3][4] |
| 5-HT₂C Receptor | Agonist EC₅₀ (nM) | 6456 (negligible activity) | Potent agonist | [1][3] |
Signaling Pathways and Experimental Workflows
To elucidate the neurochemical profiles of these compounds, specific in vitro assays are employed. The primary methods include neurotransmitter release assays and radioligand binding assays.
Signaling Pathway of Serotonin Releasing Agents
The diagram below illustrates the general mechanism of action for serotonin-releasing agents like Chlorphentermine and Dexfenfluramine at the presynaptic serotonin neuron terminal.
Experimental Workflow: In Vitro Neurotransmitter Release Assay
This workflow outlines the steps to measure the ability of a compound to induce neurotransmitter release from isolated nerve terminals (synaptosomes).
Experimental Workflow: Radioligand Binding Assay
This workflow describes the process for determining the binding affinity (Kᵢ) of a compound for a specific receptor or transporter.
Detailed Experimental Protocols
In Vitro Neurotransmitter Release Assay (using Synaptosomes)
This protocol is adapted from methodologies used to characterize monoamine-releasing agents.
-
Synaptosome Preparation:
-
Rodent brain tissue (e.g., striatum for dopamine, hippocampus for serotonin) is homogenized in ice-cold sucrose (B13894) buffer.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction (P2 pellet).
-
The P2 pellet is resuspended in a physiological buffer.
-
-
Radiolabeling:
-
Synaptosomes are incubated with a low concentration of a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA) to allow for uptake via the respective transporters.
-
-
Superfusion:
-
The radiolabeled synaptosomes are transferred to a superfusion apparatus.
-
A continuous flow of physiological buffer is maintained to establish a stable baseline of spontaneous neurotransmitter release.
-
Fractions of the superfusate are collected at regular intervals.
-
-
Drug Application and Sample Collection:
-
After establishing a stable baseline, the superfusion buffer is switched to one containing the test compound (Chlorphentermine or Dexfenfluramine) at various concentrations.
-
Fractions are continuously collected to measure drug-evoked neurotransmitter release.
-
-
Quantification and Analysis:
-
The radioactivity in each collected fraction is measured using liquid scintillation counting.
-
The amount of neurotransmitter released is expressed as a percentage of the total radioactivity in the synaptosomes at the beginning of the experiment.
-
Dose-response curves are generated to calculate the EC₅₀ value for neurotransmitter release.
-
Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of a compound to a specific receptor or transporter.
-
Membrane Preparation:
-
Cells stably expressing the target of interest (e.g., human serotonin transporter, hSERT) or homogenized brain tissue are used.
-
The cells or tissue are lysed, and the cell membranes are isolated by centrifugation.
-
The final membrane preparation is resuspended in a binding buffer.
-
-
Competitive Binding Reaction:
-
In a multi-well plate, the membrane preparation is incubated with:
-
A fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT).
-
A range of concentrations of the unlabeled test compound (the "competitor," i.e., Chlorphentermine or Dexfenfluramine).
-
-
A parallel set of reactions is prepared with an excess of a known high-affinity unlabeled ligand to determine non-specific binding.
-
-
Incubation and Filtration:
-
The mixture is incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Kᵢ (inhibition constant), which represents the affinity of the test compound for the target, is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Conclusion
Chlorphentermine and Dexfenfluramine, while both acting as serotonin-releasing agents, display distinct neurochemical profiles. Dexfenfluramine is a potent serotonin releaser and reuptake inhibitor with significant activity at 5-HT₂ receptor subtypes. In contrast, Chlorphentermine is a more selective serotonin-releasing agent with considerably weaker effects on dopamine and norepinephrine systems and negligible direct agonist activity at 5-HT₂ receptors. These differences in their interaction with monoamine transporters and receptors likely underlie their varied pharmacological effects and adverse event profiles. The experimental protocols detailed herein provide a framework for the continued investigation and differentiation of such neuroactive compounds.
References
- 1. Serotonin releasing agent - Wikipedia [en.wikipedia.org]
- 2. Dexfenfluramine | C12H16F3N | CID 66265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chlorphentermine - Wikipedia [en.wikipedia.org]
- 4. Deconstructing antiobesity compound action: requirement of serotonin 5-HT2B receptors for dexfenfluramine anorectic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Anorectic Agents in Diet-Induced Obese Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various anorectic agents in diet-induced obese (DIO) rat models, supported by experimental data. The following sections detail the performance of key compounds, outline experimental methodologies, and visualize relevant biological pathways and workflows.
Quantitative Efficacy Comparison
The following tables summarize the quantitative effects of selected anorectic agents on body weight and food intake in diet-induced obese rats. Data has been compiled from various preclinical studies to facilitate a comparative overview.
Table 1: Comparison of Body Weight Reduction in Diet-Induced Obese Rats
| Anorectic Agent | Dose | Treatment Duration | Route of Administration | Body Weight Reduction (%) | Reference |
| GLP-1 Receptor Agonists | |||||
| Liraglutide (B1674861) | 200 µg/kg (bi-daily) | 23 days | Subcutaneous (sc) | Significant reduction in body weight and total fat mass | [1] |
| Liraglutide | 0.2 mg/kg | 14 days | Intraperitoneal (ip) | Significant decrease in body weight gain | [2] |
| Liraglutide | 50-200 µg/kg | 21 days | Subcutaneous (sc) | -9.7% (males), -5.1% (females) vs. vehicle | [3] |
| Semaglutide (B3030467) | 2 nmol/kg | 24 days | Subcutaneous (sc) | -6.3% | [4] |
| Semaglutide | 9.7 nmol/kg | 11 days | Subcutaneous (sc) | 17-18% reduction | [5] |
| Dual GLP-1/GIP Receptor Agonist | |||||
| Tirzepatide | 10 nmol/kg | 14 days | Subcutaneous (sc) | Significant weight loss | |
| Tirzepatide | 10 nmol/kg | 4 weeks | Subcutaneous (sc) | Significantly reduced body weight vs. obese untreated rats | [6] |
| Other Anorectic Agents | |||||
| Sibutramine (B127822) | 5 mg/kg | 23 days | Oral (po) | Significant reduction in body weight and total fat mass | [1] |
| Sibutramine | 3 mg/kg/day | 21 days | Oral (po) | 10% lower final body weight vs. controls | [7] |
| Fenfluramine (B1217885) | 20 mg/kg | 24 days | Not specified | Body weight remained significantly below control levels | |
| d-Fenfluramine | 10 mg/kg | 12 days | Intraperitoneal (ip) | Abolished excess weight gain associated with high-fat diet | [8] |
Table 2: Comparison of Food Intake Suppression in Diet-Induced Obese Rats
| Anorectic Agent | Dose | Treatment Duration | Route of Administration | Food Intake Reduction | Reference |
| GLP-1 Receptor Agonists | |||||
| Liraglutide | 200 µg/kg (bi-daily) | 23 days | Subcutaneous (sc) | Predominantly reduced intake of a highly palatable diet | [1] |
| Liraglutide | 0.2 mg/kg | 14 days | Intraperitoneal (ip) | Significant decrease in food intake | [2] |
| Liraglutide | 50-200 µg/kg | 28 days | Subcutaneous (sc) | -19.6% (males), -11% (females) cumulative intake vs. vehicle | [3] |
| Semaglutide | 2 nmol/kg | 24 days | Subcutaneous (sc) | Reductions in cumulative food intake corresponded with weight loss | [4] |
| Semaglutide | 100 nmol/kg (max dose) | 5 days | Subcutaneous (sc) | 68.2% ± 4.3% reduction on day 1 vs. vehicle | [5] |
| Dual GLP-1/GIP Receptor Agonist | |||||
| Tirzepatide | 10 nmol/kg | 14 days | Subcutaneous (sc) | Consistently reduced daily and cumulative food intake | |
| Tirzepatide | Not specified | 21 days | Subcutaneous (sc) | Selectively suppressed intake of palatable "gubra" diet while increasing chow intake | [9] |
| Other Anorectic Agents | |||||
| Sibutramine | 5 mg/kg | 23 days | Oral (po) | Reduced intake of both chow and a palatable diet | [1] |
| Sibutramine | 3 mg/kg/day | 21 days | Oral (po) | Significant decrease in food intake throughout treatment | [7] |
| Fenfluramine | 20 mg/kg | 4 days | Not specified | Initial severe anorexia, with intake returning to control levels by day 4 | |
| d-Fenfluramine | 10 mg/kg | 12 days | Intraperitoneal (ip) | Completely abolished excess food intake associated with a high-fat diet | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for inducing obesity in rats and for the administration of the compared anorectic agents.
Diet-Induced Obesity (DIO) Rat Model
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[1][7]
-
Housing: Animals are typically housed in a temperature-controlled environment with a 12-hour light/dark cycle.[3]
-
Diet: To induce obesity, rats are fed a high-fat diet (HFD) for a specified period. A common composition for the HFD is 60% of calories derived from fat.[3] Alternatively, a "cafeteria-style" diet consisting of a palatable, high-fat, and high-sugar chow is also utilized.[1]
-
Duration: The duration of the high-fat diet feeding to induce obesity varies between studies but is typically several weeks to months.[1][3]
Anorectic Agent Administration Protocols
-
Liraglutide:
-
Semaglutide:
-
Tirzepatide:
-
Study 1: Diet-induced obese male Long Evans rats received daily subcutaneous administration of tirzepatide at doses of 0.3, 1, 3, 10, and 30 nmol/kg for 14 days.[11]
-
Study 2: Obese male Sprague-Dawley rats were treated with tirzepatide at a daily dose of 10 nmol/kg s.c for the last four weeks of a 12-week high-fat diet regimen.[6]
-
-
Sibutramine:
-
Fenfluramine:
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
References
- 1. Effects of liraglutide and sibutramine on food intake, palatability, body weight and glucose tolerance in the gubra DIO-rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Reductions of food intake and body weight in diet-induced obese rats following chronic treatment with a monomeric peptide multiagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Semaglutide lowers body weight in rodents via distributed neural pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. majms.alkafeel.edu.iq [majms.alkafeel.edu.iq]
- 7. Sibutramine reduces feeding, body fat and improves insulin resistance in dietary-obese male Wistar rats independently of hypothalamic neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-fenfluramine in a rat model of dietary fat-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Tirzepatide suppresses palatable food intake by selectively reducing preference for fat in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic fenfluramine treatment: effects on body weight, food intake and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Serotonin Transporter Selectivity of Chlorphentermine: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the landscape of neuropharmacology, the precise targeting of monoamine transporters is a critical determinant of a compound's therapeutic efficacy and side-effect profile. This guide provides a comprehensive comparison of Chlorphentermine's selectivity for the serotonin (B10506) transporter (SERT) over the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, supported by experimental data for researchers, scientists, and drug development professionals.
Chlorphentermine, a substituted amphetamine derivative, has been characterized primarily as a serotonin releasing agent.[1] Understanding its selectivity is paramount for elucidating its mechanism of action and potential therapeutic applications.
Comparative Potency at Monoamine Transporters
The following table summarizes the in vitro functional potencies of Chlorphentermine at human SERT, DAT, and NET. The data clearly illustrates Chlorphentermine's pronounced selectivity for the serotonin transporter.
| Transporter | Parameter | Value (nM) | Reference |
| Serotonin Transporter (SERT) | EC50 (Release) | 30.9 | [1] |
| Serotonin Transporter (SERT) | Ki (Inhibition) | 31 | [2] |
| Serotonin Transporter (SERT) | IC50 (Inhibition) | 89 | [2] |
| Dopamine Transporter (DAT) | EC50 (Release) | 2,650 | [1] |
| Norepinephrine Transporter (NET) | EC50 (Release) | >10,000 | [1] |
| Norepinephrine Transporter (NET) | IC50 (Inhibition) | 451 | [1] |
Key Findings:
-
Chlorphentermine is a potent serotonin releasing agent, with an EC50 value of 30.9 nM.[1]
-
Its potency at inducing dopamine release is significantly lower, with an EC50 of 2,650 nM, demonstrating an approximately 86-fold selectivity for SERT over DAT in release assays.
-
Chlorphentermine is inactive as a norepinephrine releasing agent.[1]
-
While primarily a serotonin releaser, Chlorphentermine also acts as a norepinephrine reuptake inhibitor, albeit with a much lower potency (IC50 = 451 nM) compared to its serotonin-releasing activity.[1]
Experimental Methodologies
The data presented in this guide are derived from established in vitro assays designed to characterize the interaction of compounds with monoamine transporters. The two primary experimental approaches are neurotransmitter release assays and uptake inhibition assays.
Neurotransmitter Release Assay
This functional assay measures the ability of a compound to induce the release of a previously loaded radiolabeled monoamine (e.g., [3H]5-HT, [3H]DA, or [3H]NE) from cells or synaptosomes expressing the respective transporter.
Workflow:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are stably transfected to express the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).
-
Radioligand Loading: The transfected cells are incubated with a radiolabeled monoamine substrate (e.g., [3H]5-HT for SERT-expressing cells) to allow for uptake and accumulation within the cells.
-
Compound Incubation: After washing to remove excess extracellular radioligand, the cells are incubated with varying concentrations of the test compound (Chlorphentermine).
-
Release Measurement: The amount of radioligand released into the extracellular medium is quantified using liquid scintillation counting.
-
Data Analysis: The concentration-response data is used to calculate the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal release.
Uptake Inhibition Assay
This assay determines a compound's ability to block the reuptake of a radiolabeled monoamine into cells or synaptosomes expressing the target transporter.
Workflow:
-
Cell/Synaptosome Preparation: Similar to the release assay, cells expressing the specific monoamine transporter or isolated nerve terminals (synaptosomes) are used.
-
Compound Pre-incubation: The cells or synaptosomes are pre-incubated with varying concentrations of the test compound (Chlorphentermine).
-
Radioligand Addition: A radiolabeled monoamine is added to initiate the uptake process.
-
Uptake Termination: After a defined incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular radioligand.
-
Quantification: The amount of radioligand taken up by the cells or synaptosomes is measured using liquid scintillation counting.
-
Data Analysis: The concentration-inhibition data is used to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific uptake. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
The experimental data unequivocally demonstrates that Chlorphentermine is a potent and selective serotonin releasing agent. Its significantly weaker activity at the dopamine and norepinephrine transporters underscores its specific pharmacological profile. This high selectivity for the serotonin transporter makes Chlorphentermine a valuable research tool for investigating the role of the serotonergic system in various physiological and pathological processes. For drug development professionals, this selectivity profile provides a foundation for the design of novel therapeutic agents with potentially fewer off-target effects compared to non-selective monoamine transporter ligands.
References
Safety Operating Guide
Proper Disposal of Chlorphentermine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
The disposal of chlorphentermine (B1668847) hydrochloride, an amphetamine-like compound, demands strict adherence to federal and state regulations due to its classification as both a controlled substance and a potentially hazardous chemical.[1] For researchers, scientists, and drug development professionals, ensuring its proper disposal is a critical component of laboratory safety, regulatory compliance, and environmental responsibility. Improper disposal can lead to significant legal penalties, environmental contamination, and risks to public health.[2][3]
This guide provides essential safety and logistical information, outlining the procedural steps for the compliant disposal of chlorphentermine hydrochloride.
Regulatory Framework
The disposal of this compound is primarily governed by two federal agencies: the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).
-
Drug Enforcement Administration (DEA): As a controlled substance, this compound falls under DEA regulations. The central requirement is that the substance must be rendered "non-retrievable" upon disposal.[4] The non-retrievable standard means the substance cannot be transformed back into a usable form.[4][5] The DEA does not mandate a single method of destruction, allowing facilities to choose a compliant process.[4]
-
Environmental Protection Agency (EPA): The EPA regulates the disposal of pharmaceutical waste, including potentially hazardous chemicals, under the Resource Conservation and Recovery Act (RCRA).[2][6] Facilities generating this waste must manage it from "cradle-to-grave," ensuring it is properly classified, documented, and sent to a permitted treatment and disposal facility. It is crucial to avoid flushing hazardous pharmaceutical waste down the drain or disposing of it in regular trash.[3][7][8]
State and local regulations may be more stringent than federal laws, making it imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.[2]
Safety and Handling Precautions
Before disposal, proper handling is crucial to minimize exposure risks. The Safety Data Sheet (SDS) for this compound classifies it as toxic if swallowed and a suspected reproductive toxin.[9]
Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, eye protection, and a lab coat.[9]
-
Ventilation: Handle the substance in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[9]
-
Spill Management: In case of a spill, cover the material with a suitable absorbent, sweep it up, and place it in an appropriate, sealed container for disposal as hazardous waste.[9]
Regulatory and Disposal Summary
The following table summarizes the key requirements for the disposal of this compound.
| Regulatory Body | Requirement | Key Considerations |
| DEA | Non-Retrievable Standard | The substance must be destroyed in a manner that it cannot be recovered or reused.[4][5] This is typically achieved through incineration by a licensed facility. |
| Record Keeping | Stringent documentation of the entire disposal process is required, including a disposal log.[5] | |
| Witnessing | For on-site destruction, two authorized employees must handle and witness the entire process and sign the destruction log.[5][10] | |
| EPA (RCRA) | Hazardous Waste Classification | Pharmaceutical waste must be classified to determine if it is hazardous under RCRA. When in doubt, it is best practice to manage it as hazardous waste.[6] |
| Segregation & Labeling | Hazardous pharmaceutical waste must be segregated from non-hazardous waste and collected in clearly labeled, leak-proof containers (typically black).[7] | |
| Manifesting | Hazardous waste must be shipped using a uniform hazardous waste manifest to a permitted RCRA facility.[6] | |
| Sewer Ban | The EPA's Subpart P rule explicitly prohibits the sewering (flushing) of hazardous waste pharmaceuticals.[7] |
Standard Operating Procedure for Disposal
This section provides a detailed methodology for the disposal of this compound in a laboratory setting.
Protocol: Disposal of Unused or Expired this compound
-
Initial Assessment & Consultation:
-
Identify all expired or unwanted this compound materials.
-
Consult your institution's EHS department to confirm specific disposal protocols and approved waste management vendors.
-
-
Segregation and Containerization:
-
Segregate the this compound waste from all other chemical and non-hazardous waste streams.
-
Place the material in a dedicated, leak-proof, and sealable container specifically designated for RCRA hazardous pharmaceutical waste. These containers are typically black.[7]
-
Do not mix different types of controlled substances or other chemicals in the same container unless approved by your EHS department.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The name of the chemical: "this compound"
-
The appropriate hazard pictograms (e.g., acute toxicity, health hazard).
-
The accumulation start date.
-
The name and contact information of the generating laboratory or department.
-
-
-
Secure Storage:
-
Store the sealed waste container in a secure, designated area with restricted access, in accordance with both DEA requirements for controlled substances and EPA requirements for hazardous waste.
-
Ensure the storage area is secondary containment compliant.
-
-
Arranging for Disposal:
-
Contact the EHS-approved hazardous waste disposal company to schedule a pickup.[9]
-
Provide the vendor with an accurate inventory of the waste.
-
-
Documentation and Record-Keeping:
-
Complete a hazardous waste manifest provided by the disposal company. This is a legal document that tracks the waste from your facility to its final destination.[6]
-
Record the disposal event in a DEA-compliant logbook. The entry must include:
-
Date of disposal.
-
Name, strength, and quantity of the substance.
-
The method of disposal (e.g., "Transfer to licensed hazardous waste contractor").
-
Signatures of two authorized employees who witnessed the transfer of the waste to the vendor.[5]
-
-
Retain all disposal records for a minimum of two years, or as required by your institution and state laws.[5]
-
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial identification to final documentation.
References
- 1. benchchem.com [benchchem.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 4. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. Controlled Substance Disposal Do's and Don'ts | Stericycle [stericycle.com]
- 9. documents.tocris.com [documents.tocris.com]
- 10. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
Safeguarding Your Research: A Guide to Handling Chlorphentermine Hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Chlorphentermine hydrochloride. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in the laboratory environment.
This compound is classified as a hazardous substance, primarily due to its acute oral toxicity and potential reproductive toxicity.[1] The compound is categorized as "Toxic if swallowed" and is "Suspected of damaging fertility or the unborn child."[1] Due to these risks, stringent safety protocols must be followed during all stages of handling, from receipt to disposal.
Quantitative Data Summary
While specific Occupational Exposure Limits (OELs) for this compound have not been established, its hazard classifications necessitate the use of high-containment strategies to minimize exposure to the lowest practical levels.[1][2]
| Hazard Classification & Data | Value / Classification | Source |
| GHS Classification | Acute Toxicity, Oral (Category 3); Reproductive Toxicity (Category 2) | [1] |
| Hazard Statements | H301: Toxic if swallowed; H361: Suspected of damaging fertility or the unborn child | [1] |
| Signal Word | Danger | [1] |
| UN Number | UN2811 | [1] |
| Transport Hazard Class | 6.1 (Toxic Solid) | [1] |
Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum PPE required for tasks involving this compound. All PPE should be donned before handling the compound and removed in a designated area to prevent cross-contamination.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Single pair of chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required if packaging is intact |
| Weighing/Transferring Solid | Chemical splash goggles and face shield | Double-gloving with chemical-resistant gloves | Disposable, solid-front gown with tight-fitting cuffs | NIOSH-certified N95 or higher-rated respirator |
| Preparing Solutions | Chemical splash goggles and face shield | Double-gloving with chemical-resistant gloves | Disposable, solid-front gown with tight-fitting cuffs | Not required if performed in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Double-gloving with heavy-duty, chemical-resistant gloves | Impervious, disposable gown or coveralls | NIOSH-certified respirator with appropriate cartridges |
| Waste Disposal | Safety glasses with side shields | Single pair of chemical-resistant gloves | Laboratory coat | Not generally required for sealed waste containers |
Operational Plan: Step-by-Step Guidance
Receiving and Storage
-
Step 1: Inspection: Upon receipt, visually inspect the exterior packaging for any signs of damage or leakage.[2] If compromised, implement spill procedures immediately.
-
Step 2: Unpacking: Unpack the container in a designated area, preferably within a chemical fume hood, while wearing appropriate PPE (lab coat, gloves, safety glasses).
-
Step 3: Labeling: Ensure the primary container is clearly labeled with the chemical name and all relevant hazard warnings.
-
Step 4: Storage: Store this compound in a tightly sealed, properly labeled container in a secure, cool, and well-ventilated area designated for toxic substances.[1][3] Keep it away from heat, moisture, and incompatible materials like strong oxidizing agents.[1]
Handling and Preparation (in a Chemical Fume Hood)
-
Step 1: Preparation: Before handling, ensure a chemical fume hood is certified and functioning correctly. Decontaminate the work surface.
-
Step 2: Don PPE: Wear the appropriate PPE as specified in the table above (goggles, face shield, double gloves, disposable gown).
-
Step 3: Weighing: When weighing the solid compound, use a disposable weigh boat or paper. Perform this task carefully to avoid creating dust. A gentle tapping technique is preferable to scraping.
-
Step 4: Dissolving: To prepare solutions, add the solvent to the vessel containing the pre-weighed this compound slowly to prevent splashing.
-
Step 5: Post-Handling: After use, decontaminate all equipment and the work surface of the fume hood.
-
Step 6: Doff PPE: Remove PPE in the correct order (gloves first, followed by gown, then face shield/goggles) to avoid self-contamination. Wash hands thoroughly with soap and water.[1]
Waste Disposal Plan
-
Step 1: Segregation: All waste contaminated with this compound, including disposable PPE, weigh boats, and cleaning materials, must be segregated as hazardous chemical waste.
-
Step 2: Containerization: Place all contaminated solid waste into a dedicated, leak-proof, and clearly labeled hazardous waste container.[4] The label should read "Hazardous Waste - this compound."
-
Step 3: Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][4] Do not dispose of this chemical down the drain.[1]
Emergency Procedures
Spill Response
-
Step 1: Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Step 2: Secure the Area: Restrict access to the spill area. If safe to do so, increase ventilation by opening the fume hood sash.
-
Step 3: Don PPE: Wear the appropriate PPE for spill cleanup, including a respirator, impervious gown, double gloves, and face/eye protection.
-
Step 4: Contain and Clean: Gently cover the spill with a suitable absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).[1] Do not use water.
-
Step 5: Collect Waste: Carefully sweep or scoop the absorbent material and place it into a labeled hazardous waste container.[1]
-
Step 6: Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Step 7: Report: Report the spill to your supervisor and EHS department.
First Aid for Exposure
-
Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area thoroughly with water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink one or two glasses of water. Immediately call a poison control center or seek emergency medical attention.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for handling this compound, from receipt of the chemical to the final disposal of waste, including critical safety checkpoints.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
